2,3-Dihydroxyterephthalohydrazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydroxybenzene-1,4-dicarbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O4/c9-11-7(15)3-1-2-4(8(16)12-10)6(14)5(3)13/h1-2,13-14H,9-10H2,(H,11,15)(H,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNPZBDEAVXFHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)NN)O)O)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 2,3-Dihydroxyterephthalohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis, characterization, and potential applications of 2,3-dihydroxyterephthalohydrazide. The information is compiled for researchers in medicinal chemistry, materials science, and drug development, offering a foundational understanding of this molecule.
Introduction
This compound is a polyfunctional organic molecule characterized by a central benzene ring substituted with two hydroxyl groups and two hydrazide moieties. The presence of the catechol (2,3-dihydroxy) functionality, a known metal-chelating and redox-active group, combined with the reactive hydrazide groups, makes this compound a promising candidate for applications in coordination chemistry, materials science, and pharmacology. The hydrazide groups, in particular, are known to be important pharmacophores in a variety of therapeutic agents.[1] This guide outlines a feasible synthetic pathway, expected characterization data, and potential avenues for investigation in drug development.
Synthesis of this compound
Step 1: Synthesis of 2,3-Dihydroxyterephthalic Acid
The synthesis of 2,3-dihydroxyterephthalic acid can be achieved via the carboxylation of catechol.[2]
Experimental Protocol:
-
A mixture of catechol (1.09 mol) and potassium carbonate (2.29 mol) is co-milled to obtain a homogeneous powder.
-
The mixture is transferred to a high-pressure autoclave.
-
The autoclave is purged three times with carbon dioxide (600 psi) and then pressurized with CO2 to 860 psi.
-
The reactor is heated in an oil bath to 225°C over 3 hours, during which the internal pressure will increase.
-
The reaction is maintained at approximately 230°C for 15 hours.
-
After cooling to room temperature, the solid reaction mixture is dissolved in 1.5 L of water and acidified with 1 L of concentrated hydrochloric acid.
-
The resulting slurry is stirred for 2 hours, filtered, and the collected solid is washed with water.
-
The solid is dried under vacuum to yield 2,3-dihydroxyterephthalic acid.
Step 2: Synthesis of this compound
The conversion of the dicarboxylic acid to its corresponding dihydrazide can be accomplished through an intermediate diester followed by hydrazinolysis.[3][4][5][6]
Experimental Protocol:
-
Esterification: 2,3-dihydroxyterephthalic acid (1 equiv.) is suspended in an excess of methanol containing a catalytic amount of concentrated sulfuric acid. The mixture is refluxed until the starting material is fully consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield dimethyl 2,3-dihydroxyterephthalate.
-
Hydrazinolysis: The dimethyl 2,3-dihydroxyterephthalate (1 equiv.) is dissolved in methanol, and an excess of hydrazine hydrate (10 equiv.) is added. The mixture is refluxed for 12-24 hours. Upon cooling, the this compound product is expected to precipitate out of the solution. The precipitate is collected by filtration, washed with cold methanol, and dried under vacuum.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected characterization data based on the analysis of structurally similar compounds.
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₈H₁₀N₄O₄ |
| Molecular Weight | 226.19 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >300 °C (decomposes) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water and methanol |
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR (DMSO-d₆) | δ ~9.5-10.5 (br s, 2H, -OH), δ ~9.0-9.5 (br s, 2H, -CONH-), δ ~7.0-7.5 (m, 2H, Ar-H), δ ~4.5-5.0 (br s, 4H, -NH₂) |
| ¹³C NMR (DMSO-d₆) | δ ~165-170 (C=O), δ ~145-150 (Ar-C-OH), δ ~115-125 (Ar-C-H), δ ~110-115 (Ar-C-CONHNH₂) |
| FT-IR (KBr, cm⁻¹) | 3300-3400 (N-H and O-H stretching), 3000-3100 (Ar C-H stretching), ~1650 (C=O stretching, Amide I), ~1600 (aromatic C=C stretching), ~1530 (N-H bending, Amide II)[7][8] |
| Mass Spec. (ESI-MS) | [M+H]⁺ = 227.07, [M+Na]⁺ = 249.05 |
Potential Applications in Drug Development
While no specific biological activities have been reported for this compound, its structural motifs suggest several potential therapeutic applications.
-
Enzyme Inhibition: Terephthalic dihydrazide analogues have shown potential as urease inhibitors.[9][10] The catechol moiety is also a known pharmacophore in various enzyme inhibitors.
-
Anti-glycation Agents: The hydrazide functionality can interrupt the glycation process, suggesting a potential role in managing diabetic complications.[10]
-
Antioxidant Activity: Catecholic compounds are well-known for their antioxidant and radical-scavenging properties.
-
Metal Chelators: The catechol group is a strong metal chelator, which could be exploited for the treatment of diseases associated with metal dysregulation.
The diverse biological activities of hydrazide and hydrazone derivatives, including anti-inflammatory, antimicrobial, and anticancer effects, further support the rationale for investigating the therapeutic potential of this compound.[1][11][12][13][14]
Visualized Workflows and Pathways
Synthetic Workflow
Caption: Proposed synthetic route for this compound.
Drug Discovery and Development Workflow
Caption: General workflow for drug discovery and development.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
This compound is a molecule with significant potential for further research and development. This guide provides a foundational framework for its synthesis and characterization, based on established chemical principles. The predicted properties and potential applications in drug development warrant further investigation into the biological activities of this compound. The experimental protocols and characterization data presented herein should serve as a valuable resource for researchers initiating studies on this promising molecule.
References
- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-dihydroxyterephthalic acid CAS#: 19829-72-2 [m.chemicalbook.com]
- 3. US3061642A - Preparation of dihydrazides of dicarboxylic acids - Google Patents [patents.google.com]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Design and synthesis of terephthalic dihydrazide analogues as dual inhibitors of glycation and urease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tpcj.org [tpcj.org]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Chemical Properties of 2,3-Dihydroxyterephthalohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dihydroxyterephthalohydrazide is a polyfunctional aromatic compound featuring a catechol moiety and two hydrazide groups integrated into a terephthaloyl scaffold. This unique combination of functionalities suggests a rich chemical profile with potential applications in medicinal chemistry, materials science, and analytical chemistry. The presence of the catechol group, a well-known metal chelator and redox-active center, points towards potential antioxidant and pro-oxidant activities. The hydrazide functionalities offer versatile handles for further chemical modifications and the formation of various derivatives, such as hydrazones, with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the chemical properties of this compound, including a proposed synthesis protocol, predicted spectral data, and an exploration of its potential reactivity and biological significance.
Chemical Structure and Properties
This compound possesses the molecular formula C₈H₁₀N₄O₄ and a molecular weight of 226.19 g/mol . The core of the molecule is a benzene ring substituted with two hydroxyl (-OH) groups at the 2 and 3 positions and two carbohydrazide (-CONHNH₂) groups at the 1 and 4 positions.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted) | 2,3-Dihydroxyterephthalic acid |
| CAS Number | 887576-09-2[1] | 19829-72-2 |
| Molecular Formula | C₈H₁₀N₄O₄[1] | C₈H₆O₆ |
| Molecular Weight | 226.19[1] | 198.13 |
| Melting Point | Not available | 309-310 °C |
| Boiling Point | Not available | 456.5 ± 45.0 °C (Predicted) |
| Density | Not available | 1.779 ± 0.06 g/cm³ (Predicted) |
| pKa | Not available | 2.23 ± 0.13 (Predicted) |
Synthesis
Proposed Synthetic Pathway
The most direct approach involves the reaction of either 2,3-dihydroxyterephthalic acid or its dimethyl ester, dimethyl 2,3-dihydroxyterephthalate, with hydrazine hydrate. The use of the dimethyl ester is generally preferred as it often leads to cleaner reactions and higher yields.
Detailed Experimental Protocol (Proposed)
Materials:
-
Dimethyl 2,3-dihydroxyterephthalate
-
Hydrazine hydrate (80% solution in water)
-
Absolute ethanol
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dimethyl 2,3-dihydroxyterephthalate (1.0 eq) in absolute ethanol.
-
To this solution, add an excess of hydrazine hydrate (10.0 eq).
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The product, this compound, is expected to precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it with cold ethanol and then with distilled water to remove any unreacted starting materials and hydrazine salts.
-
Dry the product under vacuum to obtain the final this compound.
Spectral Data (Predicted)
Due to the absence of experimentally recorded spectra in the literature, the following data is based on computational predictions and analysis of structurally similar compounds.
Table 2: Predicted Spectral Data for this compound
| Spectroscopic Technique | Predicted Peaks/Signals |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~9.5-10.5 (s, 2H, -OH), δ ~9.0-9.5 (s, 2H, -CONH-), δ ~7.0-7.5 (s, 2H, Ar-H), δ ~4.5-5.0 (br s, 4H, -NH₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~165-170 (C=O), δ ~145-150 (Ar-C-OH), δ ~120-130 (Ar-C-CONHNH₂), δ ~115-120 (Ar-C-H) |
| FT-IR (KBr, cm⁻¹) | 3400-3200 (O-H and N-H stretching), 3100-3000 (Ar C-H stretching), 1680-1640 (C=O stretching, Amide I), 1620-1580 (N-H bending, Amide II), 1500-1400 (Ar C=C stretching) |
| Mass Spectrometry (EI) | m/z (%): 226 (M⁺), fragments corresponding to the loss of NH₂NH, CONHNH₂, and cleavage of the aromatic ring. |
Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by its three key functional groups: the catechol ring and the two hydrazide moieties.
Reactivity of the Catechol Moiety
-
Antioxidant and Pro-oxidant Activity: The catechol group can act as a potent antioxidant by donating hydrogen atoms to scavenge free radicals. Conversely, under certain conditions, it can undergo oxidation to form a semiquinone and then a quinone, a process that can generate reactive oxygen species (ROS), thereby exhibiting pro-oxidant activity. The antioxidant mechanism likely involves hydrogen atom transfer from the hydroxyl groups to neutralize free radicals.
-
Metal Chelation: Catechols are excellent chelators of various metal ions, particularly hard Lewis acids like Fe(III), Al(III), and other transition metals. This property is significant in the context of drug development for diseases associated with metal overload or dysregulation. The two adjacent hydroxyl groups provide a bidentate binding site for metal ions.
Reactivity of the Hydrazide Groups
-
Formation of Hydrazones: The primary amine of the hydrazide group readily condenses with aldehydes and ketones to form hydrazones. This reaction is a cornerstone for creating diverse libraries of compounds with a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.
-
Synthesis of Heterocycles: Hydrazides are valuable precursors for the synthesis of various five- and six-membered heterocyclic rings, such as pyrazoles, oxadiazoles, and triazoles, which are important scaffolds in medicinal chemistry.
Potential Biological Signaling Pathways
While no specific signaling pathways have been elucidated for this compound, its structural motifs suggest potential interactions with several biological targets.
-
Modulation of Oxidative Stress Pathways: Through its antioxidant properties, this compound could potentially modulate signaling pathways sensitive to redox state, such as the Keap1-Nrf2 pathway, which is a master regulator of the cellular antioxidant response.
-
Interference with Metal-Dependent Signaling: By chelating essential metal ions, the compound could inhibit the activity of metalloenzymes or interfere with signaling cascades that are dependent on metal cofactors.
-
Luminol-like Chemiluminescence: The structural similarity of the phthalhydrazide moiety to luminol, a well-known chemiluminescent compound, suggests that this compound or its derivatives might exhibit chemiluminescence upon oxidation, particularly in the presence of a catalyst like iron. This property could be exploited in the development of sensitive analytical assays.
Conclusion
This compound is a molecule of significant interest due to its unique combination of a catechol core and reactive hydrazide arms. While experimental data on this specific compound is limited, its chemical properties can be inferred from its constituent functional groups. The proposed synthesis provides a viable route for its preparation, opening the door for further investigation. Its predicted spectral characteristics offer a basis for its identification and characterization. The potential for antioxidant, metal-chelating, and diverse derivatization reactions makes this compound a promising platform for the development of new therapeutic agents, functional materials, and analytical probes. Further research is warranted to experimentally validate its synthesis, fully characterize its physicochemical properties, and explore its biological activities and potential involvement in cellular signaling pathways.
References
Unveiling the Luminescent Heart: A Technical Guide to the Chemiluminescence of 2,3-Dihydroxyterephthalohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the proposed chemiluminescence mechanism of 2,3-dihydroxyterephthalohydrazide. In the absence of direct experimental data for this specific molecule, this guide constructs a plausible mechanistic pathway by drawing parallels with the well-characterized chemiluminescence of analogous cyclic hydrazides, primarily luminol and phthalhydrazide. The pivotal roles of the dihydroxy substituents on the aromatic ring are discussed in the context of their potential influence on the reaction kinetics and quantum yield. This document also presents a compilation of quantitative data from related compounds to offer a comparative framework, alongside detailed, adaptable experimental protocols for synthesizing the target compound and quantifying its potential chemiluminescent properties. All signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a comprehensive understanding.
Introduction
Chemiluminescence, the emission of light from a chemical reaction at ambient temperatures, is a phenomenon with profound implications for analytical chemistry, clinical diagnostics, and drug development. The high sensitivity, low background signal, and wide dynamic range of chemiluminescent assays have made them invaluable tools. Cyclic hydrazides, such as luminol, are a cornerstone of chemiluminescence research, yet the properties of many of its derivatives remain unexplored.
This guide focuses on this compound, a derivative of phthalhydrazide bearing two hydroxyl groups on the benzene ring. While direct studies on the chemiluminescence of this compound are not currently available in the public domain, its structural similarity to luminol and other phthalhydrazides suggests it may exhibit interesting light-emitting properties. The presence of the electron-donating dihydroxy groups is hypothesized to significantly impact the chemiluminescent efficiency and emission wavelength.
This document serves as a theoretical and practical guide for researchers interested in exploring the chemiluminescent potential of this compound. It provides a proposed mechanism of action, a summary of relevant data from analogous compounds, and detailed experimental protocols to facilitate further investigation.
Proposed Chemiluminescence Mechanism of this compound
The chemiluminescence of cyclic hydrazides like luminol is a multi-step process that occurs in an alkaline environment in the presence of an oxidant and a catalyst. The proposed mechanism for this compound is adapted from the established pathway for luminol and phthalhydrazide.
Step 1: Deprotonation In a basic solution, the two acidic protons on the hydrazide moiety of this compound are abstracted, forming a dianion. The hydroxyl groups on the aromatic ring may also be deprotonated depending on the pH of the solution.
Step 2: Oxidation The resulting anion is then oxidized. Common oxidants used in chemiluminescence reactions include hydrogen peroxide, hypochlorite, or persulfate, often in the presence of a metal catalyst such as iron, copper, or cobalt ions. This oxidation step is believed to generate a radical species.
Step 3: Formation of a Peroxide Intermediate The oxidized hydrazide reacts with an oxygen source, typically from the decomposition of the oxidant (e.g., from hydrogen peroxide), to form a key, high-energy cyclic endoperoxide or hydroperoxide intermediate.
Step 4: Decomposition and Light Emission This unstable peroxide intermediate rapidly decomposes, releasing a molecule of nitrogen gas (N₂) and forming an electronically excited carboxylate dianion (2,3-dihydroxyterephthalate). It is the relaxation of this excited state to the ground state that results in the emission of a photon of light. The wavelength of the emitted light is dependent on the energy gap between the excited and ground states of the emitter molecule. The dihydroxy-substituents are expected to influence this energy gap and thus the color of the emitted light.
Caption: Proposed chemiluminescence pathway of this compound.
Quantitative Data from Analogous Compounds
Due to the lack of specific data for this compound, this section presents quantitative data from the well-studied chemiluminescent compounds luminol and various phthalhydrazide derivatives. This information provides a benchmark for what might be expected in terms of quantum yield. The quantum yield (Φ) of a chemiluminescent reaction is a measure of its efficiency and is defined as the ratio of the number of photons emitted to the number of molecules reacted.
| Compound | Solvent/Conditions | Oxidant | Catalyst | Quantum Yield (Φ) | Reference |
| Luminol | DMSO | O₂ | Base | 0.09 | [1] |
| Luminol | Aqueous (pH 11-13) | H₂O₂ | Hemin | 0.04 | [1] |
| Luminol | Aqueous | H₂O₂ | Cu(II) | 0.10 ± 0.03 | [2] |
| Phthalhydrazide | Micellar solution | H₂O₂/NaOCl | - | (triplet emitter) | |
| Isoluminol | Aqueous | H₂O₂ | - | Lower than luminol | [3] |
Note: The quantum yield is highly dependent on the reaction conditions, including pH, solvent, oxidant, and catalyst. The presence of the electron-donating amino group in luminol is known to significantly enhance its quantum yield compared to the parent phthalhydrazide. The dihydroxy groups in this compound are also electron-donating and are therefore hypothesized to lead to a higher quantum yield than unsubstituted phthalhydrazide.
Experimental Protocols
The following protocols are provided as a starting point for the synthesis and chemiluminescent characterization of this compound. These are generalized procedures adapted from the literature for related compounds and may require optimization.
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned as a two-step process starting from 2,3-dihydroxyterephthalic acid.
Step 1: Esterification of 2,3-Dihydroxyterephthalic Acid A plausible route to the target hydrazide involves the intermediate formation of the corresponding dimethyl or diethyl ester.
-
Suspend 2,3-dihydroxyterephthalic acid in an excess of methanol or ethanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Neutralize the residue with a weak base (e.g., sodium bicarbonate solution) and extract the ester with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude diester, which can be purified by recrystallization or column chromatography.
Step 2: Hydrazinolysis of the Diester The purified diester can then be converted to the dihydrazide.
-
Dissolve the dimethyl or diethyl 2,3-dihydroxyterephthalate in ethanol.
-
Add an excess of hydrazine hydrate.
-
Reflux the mixture for several hours. The product, being insoluble, should precipitate out of the solution.
-
Cool the reaction mixture to room temperature.
-
Filter the precipitate, wash with cold ethanol, and then with diethyl ether.
-
Dry the product under vacuum to obtain this compound.
Caption: Proposed synthetic workflow for this compound.
Protocol for a Generic Chemiluminescence Assay
This protocol describes a general method for observing and quantifying the chemiluminescence of a cyclic hydrazide.
Materials:
-
Stock solution of this compound in a suitable solvent (e.g., DMSO or a basic aqueous solution).
-
Aqueous buffer solution (e.g., carbonate buffer, pH 10-12).
-
Oxidant solution (e.g., hydrogen peroxide).
-
Catalyst solution (e.g., a salt of Fe(II/III), Cu(II), or Co(II), or an enzyme like horseradish peroxidase).
-
Luminometer or a spectrophotometer capable of measuring luminescence.
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution in the aqueous buffer.
-
In a cuvette or a well of a microplate, add the buffered hydrazide solution.
-
Place the cuvette/plate in the luminometer.
-
Inject the oxidant solution, followed immediately by the catalyst solution (or a combined oxidant/catalyst solution).
-
Immediately start the measurement of light emission as a function of time. The data is typically recorded as relative light units (RLU) per second.
-
The total light emission can be obtained by integrating the area under the intensity-time curve.
Caption: General workflow for a chemiluminescence assay.
Protocol for Chemiluminescence Quantum Yield Determination
The determination of the absolute quantum yield is a complex process. A common relative method involves comparing the total light emission of the sample to that of a known chemiluminescent standard, such as luminol, under identical conditions.
-
Perform the chemiluminescence assay as described in section 4.2 for both the this compound sample and the luminol standard. Ensure that the initial concentrations of the hydrazide and the limiting reagent are identical for both the sample and the standard.
-
Integrate the total light emission (total RLU) for both reactions.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following formula:
Φ_sample = Φ_standard × (Total RLU_sample / Total RLU_standard)
Where Φ_standard is the known quantum yield of the luminol standard under the specific reaction conditions used.
Conclusion and Future Directions
While the direct chemiluminescent properties of this compound remain to be experimentally determined, the foundational knowledge of related cyclic hydrazides provides a strong basis for a proposed mechanism. The presence of electron-donating dihydroxy groups on the aromatic ring is a key structural feature that is anticipated to modulate its light-emitting characteristics, potentially leading to a higher quantum yield and a shift in the emission wavelength compared to unsubstituted phthalhydrazide.
This technical guide offers a roadmap for the systematic investigation of this compound. The provided synthetic routes and experimental protocols are intended to empower researchers to explore its potential as a novel chemiluminescent probe. Future work should focus on the successful synthesis and purification of the compound, followed by a thorough characterization of its chemiluminescent properties, including the determination of its quantum yield, emission spectrum, and the kinetics of the light-producing reaction under various conditions. Such studies will be crucial in assessing its viability for applications in diagnostics, bioimaging, and high-throughput screening.
References
Spectroscopic Profile of 2,3-Dihydroxyterephthalohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dihydroxyterephthalohydrazide is a polyfunctional aromatic compound of significant interest in medicinal chemistry and materials science due to its potential chelating properties and hydrogen bonding capabilities. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and the elucidation of its interactions in biological and chemical systems. This technical guide provides a predictive overview of the key spectroscopic properties of this compound, based on the analysis of structurally related compounds. It also outlines detailed experimental protocols for its synthesis and spectroscopic analysis, and presents a logical workflow for its characterization.
Predicted Spectroscopic Properties
Due to the limited availability of direct experimental data for this compound in the public domain, the following spectroscopic characteristics are predicted based on the known properties of analogous compounds, including dihydroxybenzene derivatives, terephthalic acid derivatives, and aromatic hydrazides.
Predicted UV-Visible Absorption Data
The UV-Vis spectrum of this compound in a polar solvent like ethanol or methanol is expected to exhibit absorption bands characteristic of its aromatic and hydrazide functionalities. The dihydroxy substitution pattern on the benzene ring will influence the position and intensity of these bands.
| Predicted Parameter | Value Range | Notes |
| λmax 1 | 220-250 nm | Attributed to π → π* transitions within the benzene ring. |
| λmax 2 | 280-320 nm | Arising from n → π* transitions of the carbonyl groups in the hydrazide moieties and influenced by the hydroxyl substituents. The position of this band may be sensitive to solvent polarity and pH.[1][2][3] |
| Molar Absorptivity (ε) | 10,000 - 30,000 M⁻¹cm⁻¹ | Expected values for the primary π → π* transition. |
Predicted Fluorescence Emission Data
Aromatic hydrazides are known to be fluorescent.[4][5][6] The presence of hydroxyl groups on the aromatic ring is expected to enhance the fluorescence quantum yield of this compound.
| Predicted Parameter | Value Range | Notes |
| Excitation Wavelength (λex) | 280-320 nm | Corresponding to the lower energy absorption band. |
| Emission Wavelength (λem) | 350-450 nm | A significant Stokes shift is anticipated. The emission wavelength is likely to be sensitive to solvent polarity and hydrogen bonding interactions. |
| Fluorescence Quantum Yield (ΦF) | Moderate to High | The rigid aromatic structure and the presence of electron-donating hydroxyl groups are conducive to fluorescence. |
Predicted ¹H and ¹³C NMR Spectral Data
The NMR spectra are predicted for a solution in a deuterated solvent such as DMSO-d₆.
¹H NMR:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |
| ~9.5 - 10.5 | Singlet (broad) | -NH- protons of the hydrazide | The chemical shift will be sensitive to concentration and temperature due to hydrogen bonding. |
| ~8.0 - 8.5 | Singlet (broad) | -NH₂ protons of the hydrazide | |
| ~7.0 - 7.5 | Singlet | Aromatic C-H protons | The two aromatic protons are chemically equivalent. |
| ~9.0 - 10.0 | Singlet (broad) | Phenolic -OH protons | The chemical shift will be highly dependent on solvent and concentration. |
¹³C NMR:
| Predicted Chemical Shift (δ, ppm) | Assignment | Notes |
| ~165 - 170 | C=O (hydrazide) | |
| ~145 - 155 | C-OH (aromatic) | |
| ~115 - 125 | C-H (aromatic) | |
| ~120 - 130 | C-C=O (aromatic) |
Predicted FT-IR Spectral Data
The FT-IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3200-3400 | O-H stretching (phenolic) | Broad, Strong |
| 3100-3300 | N-H stretching (hydrazide) | Medium to Strong |
| ~3050 | Aromatic C-H stretching | Medium |
| 1640-1680 | C=O stretching (Amide I) | Strong |
| 1500-1600 | N-H bending (Amide II) & C=C stretching (aromatic) | Medium to Strong |
| 1200-1300 | C-O stretching (phenolic) | Strong |
Predicted Mass Spectrometry Data
In an electrospray ionization (ESI) mass spectrum, the following ions are predicted:
| Predicted m/z | Ion |
| [M+H]⁺ | Molecular ion peak (positive mode) |
| [M-H]⁻ | Molecular ion peak (negative mode) |
| [M+Na]⁺ | Sodium adduct |
Fragmentation patterns would likely involve the loss of water, ammonia, and cleavage of the hydrazide linkages.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of terephthalohydrazide derivatives.[7][8][9]
Materials:
-
Dimethyl 2,3-dihydroxyterephthalate
-
Hydrazine hydrate (80% or higher)
-
Ethanol (absolute)
-
Reflux apparatus
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve dimethyl 2,3-dihydroxyterephthalate (1 equivalent) in a minimal amount of hot ethanol.
-
To this solution, add an excess of hydrazine hydrate (5-10 equivalents).
-
Heat the reaction mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. A white or off-white precipitate should form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the product with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the purified this compound in a vacuum oven.
Spectroscopic Characterization
2.2.1. UV-Visible Spectroscopy
-
Prepare a stock solution of the synthesized compound in a suitable spectroscopic grade solvent (e.g., ethanol or methanol) at a concentration of 1 mM.
-
Prepare a series of dilutions from the stock solution (e.g., 10 µM, 20 µM, 50 µM).
-
Record the UV-Vis absorption spectra of the solutions from 200 to 600 nm using a double-beam spectrophotometer, with the pure solvent as a reference.
2.2.2. Fluorescence Spectroscopy
-
Using the same solutions prepared for UV-Vis analysis, record the fluorescence emission spectra using a spectrofluorometer.
-
The excitation wavelength should be set at the determined λmax from the absorption spectrum.
-
Scan the emission over a wavelength range significantly red-shifted from the excitation wavelength (e.g., 300-600 nm).
2.2.3. NMR Spectroscopy
-
Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra to determine chemical shifts, coupling constants, and integration.
2.2.4. FT-IR Spectroscopy
-
Prepare a KBr pellet by mixing a small amount of the dry sample with dry potassium bromide powder and pressing it into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.
2.2.5. Mass Spectrometry
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.
-
Introduce the sample into an electrospray ionization mass spectrometer (ESI-MS) and acquire the mass spectrum in both positive and negative ion modes.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization.
Logical Relationship for Spectroscopic Analysis
The following diagram illustrates the logical flow of information obtained from different spectroscopic techniques for the structural elucidation of a novel compound like this compound.
Caption: Logical flow for structural elucidation using spectroscopy.
References
- 1. Investigation of solvent effects on UV-vis absorption spectra of dihydroxybenzene derivatives by solvatochromic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documentsdelivered.com [documentsdelivered.com]
- 3. exaly.com [exaly.com]
- 4. Fluorescent hydrazides for the high-performance liquid chromatographic determination of biological carbonyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, computational, antioxidant and fluorescence properties of novel 1,3,5-trimesic hydrazones derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of terephthalic dihydrazide analogues as dual inhibitors of glycation and urease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
The Chemiluminescence of 2,3-Dihydroxyterephthalohydrazide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemiluminescence, the emission of light from a chemical reaction at ambient temperatures, offers a powerful analytical tool with applications ranging from immunoassays to environmental monitoring. Phthalhydrazide derivatives, most notably luminol, are a well-established class of chemiluminescent compounds. The introduction of substituents onto the phthalhydrazide scaffold can significantly modulate the quantum yield, emission wavelength, and reaction kinetics of the chemiluminescent reaction. This technical guide explores the quantum yield of 2,3-Dihydroxyterephthalohydrazide, a hydroxylated derivative of terephthalohydrazide. Due to a lack of specific literature on this particular compound, this guide will draw upon the established principles of phthalhydrazide chemiluminescence to provide a theoretical framework and projected experimental approaches.
Core Concepts in Phthalhydrazide Chemiluminescence
The chemiluminescence of phthalhydrazides generally proceeds through an oxidative mechanism in an alkaline medium, often catalyzed by metal ions or enzymatic systems. The fundamental steps involve:
-
Deprotonation: In a basic solution, the hydrazide protons are removed to form a dianion.
-
Oxidation: The dianion is oxidized, typically by an oxidizing agent such as hydrogen peroxide in the presence of a catalyst (e.g., horseradish peroxidase, metal complexes), to form an unstable endoperoxide intermediate.
-
Decomposition and Light Emission: This intermediate rapidly decomposes, releasing nitrogen gas and forming an excited-state dicarboxylate. As the excited state relaxes to the ground state, it emits a photon of light.
The quantum yield (ΦCL) of this process, a measure of its efficiency, is the ratio of the number of photons emitted to the number of molecules reacted. It is a product of the chemical yield of the excited state (Φchem) and the fluorescence quantum yield of the emitter (Φfluor).
Quantitative Data on Related Phthalhydrazide Derivatives
| Compound | Oxidant System | Catalyst/Conditions | Quantum Yield (ΦCL) |
| Luminol | H2O2 | Hematin | ~0.01 |
| Luminol | H2O2 | Co(II) | ~0.05 |
| Isoluminol | H2O2 | Microperoxidase | ~0.001 |
| 4-Aminophthalhydrazide | H2O2 | K3[Fe(CN)6] | Varies with substituent |
Note: The quantum yields are highly dependent on the specific reaction conditions, including pH, solvent, and the nature of the catalyst and oxidant.
The introduction of hydroxyl groups at the 2 and 3 positions of the terephthalohydrazide backbone is expected to influence the electronic properties of the molecule, which in turn will affect both the chemiexcitation efficiency and the fluorescence quantum yield of the resulting dicarboxylate emitter. The electron-donating nature of the hydroxyl groups could potentially enhance the quantum yield, although steric effects and potential side reactions might also play a role.
Experimental Protocols for Quantum Yield Determination
To ascertain the chemiluminescence quantum yield of this compound, a rigorous experimental protocol is required. The following outlines a general methodology based on established practices for other chemiluminescent compounds.
Synthesis and Purification of this compound
The first critical step is the synthesis of the target compound. A plausible synthetic route would involve the reaction of dimethyl 2,3-dihydroxyterephthalate with hydrazine hydrate.
dot
Caption: Synthetic pathway for this compound.
The resulting product must be meticulously purified, for example, by recrystallization, and its identity and purity confirmed using analytical techniques such as NMR, IR spectroscopy, and mass spectrometry.
Measurement of Chemiluminescence Quantum Yield
The absolute chemiluminescence quantum yield can be determined by comparing the total light output of the reaction to that of a known chemical standard, such as the luminol-H2O2-hematin system.
Workflow for Quantum Yield Determination
dot
Caption: Workflow for chemiluminescence quantum yield determination.
Detailed Steps:
-
Instrumentation: A sensitive luminometer or a spectrofluorometer capable of measuring luminescence is required. The instrument's spectral response should be calibrated.
-
Reagents:
-
Purified this compound solution of known concentration.
-
Luminol standard solution of known concentration.
-
Oxidant solution (e.g., hydrogen peroxide).
-
Catalyst solution (e.g., horseradish peroxidase, hematin, or a metal salt).
-
Buffer solution to maintain a constant alkaline pH.
-
-
Procedure: a. A known volume of the this compound solution is placed in a cuvette in the luminometer. b. The chemiluminescent reaction is initiated by injecting a solution containing the oxidant and catalyst. c. The total light emission is integrated over the entire course of the reaction until the signal returns to the baseline. d. The same procedure is repeated for the luminol standard under identical conditions.
-
Calculation: The quantum yield of the sample (ΦCL,sample) is calculated relative to the standard (ΦCL,std) using the following equation:
ΦCL,sample = ΦCL,std * (Isample / Csample) / (Istd / Cstd)
where I is the integrated light intensity and C is the initial concentration of the chemiluminescent compound.
Postulated Chemiluminescence Signaling Pathway
The chemiluminescence of this compound is anticipated to follow a pathway analogous to that of other phthalhydrazides. The presence of the dihydroxy functionality on the aromatic ring will influence the electronic distribution and may affect the stability of intermediates and the energy of the excited state.
dot
Caption: Postulated chemiluminescence pathway.
While direct experimental data on the quantum yield of this compound is currently unavailable, this guide provides a comprehensive framework for its investigation. Based on the principles of phthalhydrazide chemiluminescence, it is anticipated that this compound will exhibit light-emitting properties. The detailed experimental protocols outlined herein offer a clear path for the synthesis, purification, and accurate determination of its chemiluminescence quantum yield. Further research into this and other substituted phthalhydrazides will undoubtedly contribute to the development of novel and more efficient chemiluminescent probes for a wide array of scientific and biomedical applications.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Thermal and Chemical Stability of Acylhydrazone Compounds
Acylhydrazone linkages are a cornerstone in modern medicinal chemistry and materials science, prized for their unique stability profile. This guide provides a comprehensive overview of the thermal and chemical stability of acylhydrazone compounds, detailing the underlying mechanisms, quantitative data, and the experimental protocols used for their assessment.
Introduction to Acylhydrazones
Acylhydrazones are compounds characterized by the functional group R-C(=O)NHN=CR'R''. They are typically formed through the condensation reaction of a hydrazide with an aldehyde or a ketone.[1][2] This linkage is classified as a dynamic covalent bond, meaning its formation is reversible, a property that is highly dependent on environmental conditions, particularly pH.[3][4] The presence of both an amide and an imine group within the acylhydrazone moiety allows for a rich variety of chemical interactions, including serving as hydrogen bond donors and acceptors, which contributes to their ability to form stable complexes with biological targets.[5]
The key feature that makes acylhydrazones attractive, especially in drug delivery, is their pH-dependent stability. They are generally stable at physiological pH (~7.4) but are susceptible to hydrolysis under acidic conditions, such as those found in the microenvironments of tumors or within cellular compartments like endosomes and lysosomes.[][7] This "smart" release mechanism is a critical advantage in targeted therapy.
Chemical Stability and Degradation
The chemical stability of acylhydrazones is predominantly governed by their susceptibility to hydrolysis. This reaction is reversible and catalyzed by acid.[8][9]
Mechanism of Acid-Catalyzed Hydrolysis
The hydrolysis of the acylhydrazone bond proceeds via a well-established mechanism involving a carbinolamine intermediate.[8][10] The process is initiated by the protonation of the imine nitrogen, which increases the electrophilicity of the imine carbon. This is followed by the nucleophilic attack of a water molecule on the imine carbon, leading to the formation of a tetrahedral carbinolamine intermediate. Subsequent proton transfers and the collapse of this intermediate result in the cleavage of the C=N bond, regenerating the original hydrazide and carbonyl compound.[10]
Caption: Acid-catalyzed hydrolysis mechanism of acylhydrazones.
Quantitative Stability Data
The rate of hydrolysis is highly dependent on the pH of the environment and the specific chemical structure of the acylhydrazone. Generally, they exhibit greater stability at neutral or basic pH and faster degradation at acidic pH.[3][11] This pH sensitivity is crucial for applications like antibody-drug conjugates (ADCs), where the drug should remain attached to the antibody in the bloodstream (pH 7.4) and be released inside acidic tumor cells.[]
Table 1: Hydrolytic Stability of Representative Acylhydrazone Linkages
| Compound / Linker Type | pH / pD | Half-life (t₁/₂) | Reference |
|---|---|---|---|
| Acetylhydrazone | pD 7.0 | ~10 hours | [8] |
| Doxorubicin-Acylhydrazone ADC | pH 7.0 | > 2.0 hours | [11] |
| Doxorubicin-Acylhydrazone ADC | pH 5.0 | 2.4 minutes | [11] |
| Calicheamicin-Acylhydrazone ADC | pH 7.4 | Stable (6% hydrolysis in 24h) | [11] |
| Calicheamicin-Acylhydrazone ADC | pH 4.5 | Fast (97% release in 24h) | [11] |
| Aliphatic Aldehyde-derived (KMUH linker) | pH 7.4 | 20 minutes | [12] |
| Aliphatic Aldehyde-derived (MPBH linker) | pH 7.4 | 90 minutes | [12] |
| Aliphatic Aldehyde-derived (EMCH linker) | pH 7.4 | 120 minutes | [12] |
| Aromatic Aldehyde-derived | pH 7.4 & 5.5 | > 72 hours & > 48 hours |[12] |
Note: Data is compiled from various studies and conditions may differ. Direct comparison should be made with caution.
Experimental Protocols for Chemical Stability
Protocol 1: Determination of Hydrolytic Stability by ¹H NMR Spectroscopy
This method allows for the direct monitoring of the hydrolysis reaction over time.
-
Sample Preparation: Dissolve the acylhydrazone compound in a series of deuterated buffers (e.g., phosphate or acetate) to achieve the desired pD values (e.g., pD 5.0, 7.0, 9.0).
-
Incubation: Maintain the samples at a constant temperature (e.g., 37°C).
-
Data Acquisition: Acquire ¹H NMR spectra at regular time intervals.
-
Analysis: Integrate the signals corresponding to the acylhydrazone and one of the hydrolysis products (e.g., the aldehyde). The disappearance of the acylhydrazone signal or the appearance of the product signal over time is fitted to a first-order kinetic model to determine the rate constant (k) and the half-life (t₁/₂ = 0.693/k).[8]
Caption: Experimental workflow for ¹H NMR-based stability studies.
Protocol 2: Determination of Hydrolytic Stability by HPLC
High-Performance Liquid Chromatography (HPLC) is used to separate and quantify the parent compound from its degradation products.
-
Sample Preparation: Prepare stock solutions of the acylhydrazone compound. Dilute into buffers at various pH values (e.g., 5.5 and 7.4) to a final concentration suitable for HPLC analysis.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C).
-
Sampling: At predetermined time points, withdraw an aliquot of the sample and quench the reaction (e.g., by neutralization or freezing).
-
HPLC Analysis: Analyze the samples using a suitable HPLC method (e.g., reverse-phase with UV detection).
-
Data Analysis: Determine the peak area of the parent acylhydrazone compound at each time point. The decrease in peak area over time is used to calculate the hydrolysis rate and half-life.[12]
Thermal Stability
Acylhydrazone compounds generally exhibit good thermal stability, a feature that is important for material science applications and for the shelf-life of pharmaceutical formulations.[13][14]
Quantitative Thermal Stability Data
Thermogravimetric analysis (TGA) is the primary method for assessing thermal stability. It measures the change in mass of a sample as a function of temperature. The decomposition temperature (Tdec) is a key parameter derived from TGA, often defined as the temperature at which a significant percentage (e.g., 5%) of mass loss occurs.
Table 2: Thermal Stability of Acylhydrazone-Based Liquid Crystals
| Compound ID | Structure Description | Decomposition Temp (Tdec) | Reference |
|---|---|---|---|
| n-HDZ-m series | Varied alkoxy chain number | 260 - 280 °C | [14] |
| n-HDZES-m series | Expanded mesogenic core | > 280 °C |[14] |
The study noted that expanding the acylhydrazone core slightly increased the thermal stability.[14]
Experimental Protocol for Thermal Stability
Protocol 3: Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)
TGA provides a quantitative measure of thermal stability by recording the temperature at which a material begins to decompose.[15][16]
-
Sample Preparation: Place a small, accurately weighed amount of the acylhydrazone sample (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).
-
Instrument Setup: Place the pan onto the instrument's microbalance. Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature up to a high temperature (e.g., 600-1000 °C).
-
Data Acquisition: Continuously record the sample's mass as a function of temperature.
-
Data Analysis: The resulting plot of mass versus temperature is called a thermogram. The onset of decomposition and the decomposition temperature (Tdec) are determined from the points of mass loss on the curve.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Conclusion and Future Directions
The stability of acylhydrazone compounds is a finely tunable property dictated by both their intrinsic chemical structure and their external environment. Their hallmark pH-sensitivity underpins their successful use in advanced drug delivery systems, enabling targeted release in acidic tissues or organelles. Concurrently, their robust thermal stability makes them suitable for various material applications.
For drug development professionals, a thorough understanding and quantitative characterization of both hydrolytic and thermal stability are critical. The experimental protocols outlined in this guide provide a framework for obtaining the necessary data to predict in vivo behavior, ensure product shelf-life, and design the next generation of stimuli-responsive materials and therapeutics. Future research will likely focus on developing acylhydrazone linkers with even more finely tuned pH-release profiles and enhanced stability to specific enzymatic degradation pathways.
References
- 1. Acylhydrazones and Their Biological Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic catalysis of acylhydrazone equilibration for protein-directed dynamic covalent chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 7. Design and Synthesis of Bioisosteres of Acylhydrazones as Stable Inhibitors of the Aspartic Protease Endothiapepsin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies on biologically active acylhydrazones. Part 1. Acid–base equilibria and acid hydrolysis of pyridoxal aroylhydrazones and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. aurigaresearch.com [aurigaresearch.com]
- 16. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Core Principles of Hydrazide-Based Chemiluminescent Probes
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the fundamental principles of hydrazide-based chemiluminescent probes, including their reaction mechanisms, quantitative data, experimental protocols, and key signaling pathways.
Core Principles of Hydrazide-Based Chemiluminescence
Hydrazide derivatives are a cornerstone in the development of chemiluminescent probes due to their unique chemical properties that lead to the emission of light upon reaction with specific analytes. The underlying principle involves an exergonic chemical reaction that produces an electronically excited intermediate, which then decays to a ground state, releasing energy in the form of light. The most well-known hydrazide is luminol (3-aminophthalhydrazide), but a wide array of other hydrazide-based probes have been developed for diverse applications.
The general mechanism for chemiluminescence from cyclic diacylhydrazides like luminol involves oxidation in the presence of a catalyst and an oxidant, typically hydrogen peroxide (H₂O₂) in an alkaline medium. This process generates an unstable endoperoxide intermediate which then decomposes, releasing nitrogen gas and forming an excited-state dicarboxylate (e.g., 3-aminophthalate). The subsequent relaxation of this excited molecule to its ground state results in the emission of a photon of light.
Linear hydrazides also exhibit chemiluminescence, although the mechanisms can be more varied. Their reactions often involve oxidation to form reactive intermediates that, through a series of steps, lead to the formation of an excited-state emitter.
The versatility of hydrazide-based probes stems from the ability to modify their chemical structure to tune the chemiluminescent properties, such as emission wavelength, quantum yield, and reaction kinetics, as well as to introduce specific recognition moieties for a wide range of target analytes. These analytes include reactive oxygen species (ROS), reactive nitrogen species (RNS), metal ions, and various biomolecules.
Quantitative Data of Hydrazide-Based Chemiluminescent Probes
The performance of a chemiluminescent probe is characterized by several key quantitative parameters. The quantum yield (ΦCL) represents the efficiency of the conversion of reacting molecules into photons. The limit of detection (LOD) indicates the lowest concentration of an analyte that can be reliably detected. The following tables summarize these parameters for a selection of hydrazide-based probes.
| Probe/System | Analyte | Quantum Yield (ΦCL) | Reference |
| Luminol | H₂O₂ (in DMSO) | High | [1] |
| Luminol | H₂O₂ (in aqueous solution, pH 11-13) | 0.04 | [1] |
| Rhodamine B phenyl hydrazide | Peroxynitrite (ONOO⁻) | Not specified | [2] |
| BODIPY-Substituted Hydrazine | Formaldehyde | 0.40 (of the product) | [3] |
| Beetle Luciferases | Luciferin | 0.61 | [4] |
| Probe | Analyte | Limit of Detection (LOD) | Reference |
| Rhodamine B phenyl hydrazide | Peroxynitrite (ONOO⁻) | 1.4 nM | [2] |
| BODIPY-Substituted Hydrazine | Formaldehyde | 0.18 µM | [3] |
| Quinolinic Hydrazide | Vanadium(IV) | 10-500 ppb | [5] |
| Azo-Based Probes (SF-Azo 01-04) | Hydrazine | 2.33 mM | [6] |
| DNPH-aldehyde derivatives with luminol | Aldehydes | 1.5-18.5 nM | [7] |
Signaling Pathways and Reaction Mechanisms
The interaction of a hydrazide-based probe with its target analyte initiates a signaling cascade that culminates in light emission. These pathways are highly specific to the probe's design and the nature of the analyte.
General Chemiluminescence Reaction of Cyclic Hydrazides
The fundamental reaction pathway for a cyclic hydrazide like luminol involves its oxidation to an excited-state product that emits light upon relaxation.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Nitric Oxide and Its Metabolites in Biological Tissues Using Ozone-Based Chemiluminescence Detection: A State-of-the-Art Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Comparison of Triggering Motifs on Chemiluminescent Probes for Hydrogen Sulfide Detection in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantum yields and kinetics of the firefly bioluminescence reaction of beetle luciferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Whitepaper: A Technical Guide to the Discovery and Synthesis of Novel Luminol Analogs
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Blue Glow
Luminol, a cornerstone of chemiluminescence, has been pivotal in fields ranging from forensic science to biomedical diagnostics.[1][2][3] Its characteristic blue glow upon oxidation is a familiar indicator for detecting trace amounts of blood, where the iron in hemoglobin acts as a catalyst.[4][5] However, the utility of the parent luminol molecule is often constrained by limitations such as modest quantum yield, poor aqueous solubility, and a fixed emission wavelength (~425 nm).[1][2][6]
To overcome these challenges and expand the analytical power of chemiluminescence, significant research has focused on the rational design and synthesis of novel luminol analogs.[6][7] The goal is to engineer molecules with superior properties, including enhanced light output, prolonged emission, greater stability, and tunable emission wavelengths that can be shifted towards the green, red, or even near-infrared (NIR) regions to minimize biological sample interference and improve detection sensitivity.[1][6][8]
This technical guide provides an in-depth overview of the strategies for designing novel luminol analogs, detailed experimental protocols for their synthesis, a summary of their chemiluminescent properties, and their applications in modern analytical assays.
Design and Synthesis Strategies
The development of new luminol analogs is driven by systematic structural modifications aimed at optimizing their physicochemical and chemiluminescent properties.[1] These strategies can be broadly categorized into electronic modulation and steric tuning.[1][6]
2.1 Electronic Modulation: This approach involves adding electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the aromatic ring of the luminol scaffold. These substitutions can significantly influence the energy levels of the molecule's frontier orbitals, thereby altering the chemiluminescence quantum yield and emission wavelength.[1] For instance, introducing electron-rich aryl substituents has been shown to enhance quantum yields.[7]
2.2 Steric Tuning and Extended Conjugation: Modifying the size and shape of the molecule or extending its π-conjugation system is another powerful strategy.
-
Alkylation and Ring Substitutions: Introducing alkyl groups can improve solubility in various media and fine-tune reaction kinetics.[1]
-
Extended π-Systems: Replacing luminol's benzene core with a larger aromatic system, such as naphthalene, effectively extends the π-conjugation.[1] This modification has been successfully used to red-shift the emission wavelength, resulting in analogs that produce a strong green chemiluminescence (~520 nm).[1][9]
The general workflow for discovering and characterizing new luminol analogs follows a logical progression from conceptual design to final application.
Caption: Workflow for the development of novel luminol analogs.
Experimental Protocols
3.1 General Synthesis of Luminol from 3-Nitrophthalic Acid
This two-step procedure is the foundational method for producing the luminol scaffold, which can then be further modified.[10][11]
Step 1: Synthesis of 3-Nitrophthalhydrazide
-
In a large test tube or round-bottom flask, combine 3-nitrophthalic acid (~0.8 g) and an 8% aqueous solution of hydrazine (~3 mL).[10] Caution: Hydrazine is highly toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Add triethylene glycol (~3 mL) as a high-boiling solvent and a boiling chip.[10]
-
Heat the mixture in a sand bath, clamping a thermometer with the bulb immersed in the solution.[11]
-
Boil the solution vigorously to remove water. The temperature will initially hold around 110-130°C before rising rapidly.[10]
-
Once the temperature reaches 215°C, maintain it between 215-220°C for 2-5 minutes.[10][11] During this time, the cyclic 3-nitrophthalhydrazide intermediate forms.
-
Remove the vessel from the heat and allow it to cool slowly to below 100°C.[10]
-
Add hot water (~15 mL) to the cooled mixture and stir thoroughly to precipitate the product.[10]
-
Cool the mixture further in an ice bath and collect the solid granular nitro compound by vacuum filtration.[11]
Step 2: Reduction to 5-Aminophthalhydrazide (Luminol)
-
Transfer the moist 3-nitrophthalhydrazide back to the reaction vessel.
-
Add a 10% sodium hydroxide solution (~6.5 mL) and stir until the solid dissolves.[11]
-
Add fresh sodium dithionite (also known as sodium hydrosulfite) (~2.5-4 g) as the reducing agent.[10][11]
-
Add approximately 10 mL of water and heat the solution to boiling, stirring for 5 minutes.[11]
-
Remove from heat and carefully add glacial acetic acid (~2-2.6 mL) to precipitate the luminol.[10][11]
-
Cool the mixture to room temperature and then in an ice bath to maximize precipitation.[11]
-
Collect the light-yellow luminol product by vacuum filtration.[11]
3.2 Protocol for a Standard Chemiluminescence Assay
This protocol describes how to elicit the chemiluminescent reaction for analytical measurements.
-
Prepare Stock Solution A (Luminol): Dissolve the synthesized luminol (~50 mg) in a solution containing 3 M sodium hydroxide (~2 mL) and deionized water (~18 mL).[12]
-
Prepare Stock Solution B (Oxidizer/Catalyst): Prepare a fresh solution by mixing 3% aqueous potassium ferricyanide (~4 mL) and 3% hydrogen peroxide (~4 mL) in deionized water (~32 mL).[12] The ferricyanide acts as a catalyst.
-
Initiate Chemiluminescence: In a darkened environment (or within a luminometer), combine Solution A and Solution B. A common method is to pour them simultaneously into a flask or cuvette to ensure rapid mixing.[12]
-
Measure Emission: Immediately measure the light output using a luminometer or spectrophotometer. The characteristic blue-green glow confirms the successful synthesis and reaction.[12]
Chemiluminescent Properties and Data
The primary motivation for synthesizing luminol analogs is to improve upon the parent molecule's performance. Key metrics include the chemiluminescence (CL) quantum yield (ΦCL), the wavelength of maximum emission (λmax), and the signal kinetics (e.g., glow duration).
| Compound/Analog | Modification Strategy | λmax (nm) | Relative Quantum Yield (ΦCL) | Key Advantages | Reference(s) |
| Luminol | Parent Compound | ~425 | 1.0 (Reference) | Well-established, low cost | [2][13] |
| Isoluminol | Isomer | Varies | Generally lower than luminol | Alternative scaffold for derivatization | [14][15] |
| Naphthalene Analog (GL-1) | Extended π-Conjugation | ~520 | Enhanced | Green emission, improved stability | [1][9] |
| m-Carboxy Luminol | Electronic (EWG) & Solubility | Not specified | ~5-fold higher than luminol | Increased hydrophilicity, superior sensitivity | [16] |
| 6,8-Disubstituted Analogs | Steric & Electronic | Varies | Varies | Allows for fine-tuning of properties | [1] |
| O-esterified Analog (LC-1) | O-esterification | Not specified | "Significantly improved intensity" | Prolonged emission time | [1] |
Mechanism and Applications in Bioassays
The light-emitting reaction of luminol proceeds via oxidation in an alkaline medium, forming an excited-state 3-aminophthalate dianion that releases a photon upon relaxation to its ground state.[7][12]
Caption: The general mechanism of luminol chemiluminescence.
This catalytic requirement is elegantly exploited in bioassays. A prominent application is the enzyme-linked immunosorbent assay (ELISA), where horseradish peroxidase (HRP) is conjugated to a detection antibody.[2] The HRP enzyme efficiently catalyzes the oxidation of a luminol-based substrate in the presence of hydrogen peroxide, generating a light signal proportional to the amount of analyte.
Caption: Workflow of an HRP-catalyzed chemiluminescent immunoassay.
Conclusion and Future Perspectives
The rational design of novel luminol analogs has successfully addressed many of the shortcomings of the parent compound, yielding new probes with enhanced quantum efficiencies, superior stability, and tunable, red-shifted emissions.[1][6] These advancements have significantly broadened the scope of chemiluminescence in high-sensitivity analytical applications.[2][17]
Future research will likely focus on the development of near-infrared (NIR) emitting analogs to further improve signal penetration in biological tissues, the creation of "smart" probes that activate only in the presence of specific biological triggers, and the integration of these advanced reagents into microfluidic and lab-on-a-chip platforms for point-of-care diagnostics.[1][6][8] The continued exploration of luminol chemistry promises to unlock even more powerful tools for the scientific and medical communities.
References
- 1. Re-engineering luminol: new frontiers in chemiluminescence chemistry - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D5ME00065C [pubs.rsc.org]
- 2. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. multiresearchjournal.com [multiresearchjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Luminol | Definition, Characteristics, Chemiluminescence, Blood Detection, & Forensics | Britannica [britannica.com]
- 6. Re-engineering luminol: new frontiers in chemiluminescence chemistry - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemlab.truman.edu [chemlab.truman.edu]
- 11. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 12. studylib.net [studylib.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 16. Next generation luminol derivative as powerful benchmark probe for chemiluminescence assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 2,3-Dihydroxyterephthalohydrazide in Chemiluminescence Enzyme Immunoassay (CLEIA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemiluminescence enzyme immunoassay (CLEIA) is a powerful analytical technique that combines the specificity of immunoassays with the high sensitivity of chemiluminescent detection. The choice of the chemiluminescent substrate is critical for the performance of the assay. 2,3-Dihydroxyterephthalohydrazide is a novel luminol analog designed to enhance chemiluminescent signals in aqueous environments, making it a promising reagent for CLEIA applications. Its dihydroxy substitution on the benzene ring is expected to increase the quantum yield of the chemiluminescent reaction, leading to improved sensitivity and lower limits of detection.
This document provides detailed application notes and protocols for the synthesis and utilization of this compound in CLEIA.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from 2,3-dihydroxyterephthalic acid.
Step 1: Esterification of 2,3-Dihydroxyterephthalic Acid
2,3-dihydroxyterephthalic acid is first converted to its dimethyl ester to facilitate the subsequent reaction with hydrazine.
-
Reaction: 2,3-Dihydroxyterephthalic Acid + Methanol (in the presence of an acid catalyst, e.g., H₂SO₄) → Dimethyl 2,3-dihydroxyterephthalate
-
Protocol:
-
Suspend 2,3-dihydroxyterephthalic acid in an excess of dry methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield dimethyl 2,3-dihydroxyterephthalate.
-
Step 2: Hydrazinolysis of Dimethyl 2,3-Dihydroxyterephthalate
The dimethyl ester is then reacted with hydrazine hydrate to form the dihydrazide.
-
Reaction: Dimethyl 2,3-dihydroxyterephthalate + Hydrazine Hydrate → this compound
-
Protocol:
-
Dissolve dimethyl 2,3-dihydroxyterephthalate in ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the mixture for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, this compound, will precipitate out of the solution.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum.
-
Chemiluminescence Mechanism
The chemiluminescence of this compound follows a mechanism analogous to that of luminol. In the presence of an oxidant (typically hydrogen peroxide) and a catalyst (such as horseradish peroxidase - HRP), the hydrazide is oxidized to an unstable diazaquinone intermediate. This intermediate undergoes further reaction to form an excited-state 2,3-dihydroxyterephthalate dianion, which then decays to the ground state, emitting light in the process. The dihydroxy groups are expected to enhance the electron-donating properties of the aromatic ring, thereby increasing the efficiency of light emission.
Caption: Proposed chemiluminescence mechanism of this compound.
Application in Chemiluminescence Enzyme Immunoassay (CLEIA)
This compound can be employed as a highly sensitive substrate in HRP-based CLEIA systems. The following provides a general protocol for a sandwich CLEIA.
Experimental Workflow
Application Notes and Protocols for the Detection of Hydrogen Peroxide in Biological Samples
A Note on 2,3-Dihydroxyterephthalohydrazide: While these application notes were requested for this compound, a thorough search of the scientific literature and chemical databases reveals that while this compound (CAS 887576-09-2) is documented, its specific application and detailed protocols for hydrogen peroxide detection in biological samples are not well-established or publicly available at this time.
Therefore, this document provides a comprehensive guide based on a widely used and well-characterized chemiluminescent probe with a similar functional group, Luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) . The principles and protocols described herein for the luminol-horseradish peroxidase (HRP) system serve as a robust framework for understanding and performing chemiluminescence-based hydrogen peroxide detection and may be adaptable for novel reagents like this compound.
Introduction: Chemiluminescent Detection of Hydrogen Peroxide
Hydrogen peroxide (H₂O₂) is a key reactive oxygen species (ROS) involved in a multitude of physiological and pathological processes, including cell signaling, immune responses, and oxidative stress. Accurate and sensitive detection of H₂O₂ in biological samples is crucial for researchers in various fields.
Chemiluminescence-based assays offer exceptional sensitivity and a wide dynamic range for H₂O₂ quantification. The most common method involves the oxidation of a luminophore, such as luminol, catalyzed by an enzyme, typically horseradish peroxidase (HRP). In this reaction, H₂O₂ acts as the oxidizing agent, leading to the emission of light. The intensity of the emitted light is directly proportional to the concentration of H₂O₂, allowing for precise quantification.[1][2]
Principle of the Luminol-HRP Assay:
In the presence of HRP, luminol is oxidized by hydrogen peroxide. This reaction proceeds through several intermediates to form an excited-state product, 3-aminophthalate. As this excited molecule decays to its ground state, it emits photons of light (typically around 425 nm), which can be measured using a luminometer.[1][3] This method is highly sensitive and can be used to detect H₂O₂ released from cells in real-time.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the chemical reaction pathway for luminol-based chemiluminescence and the general workflow for detecting H₂O₂ in biological samples.
Caption: HRP-catalyzed oxidation of luminol by H₂O₂ leading to light emission.
Caption: General experimental workflow for H₂O₂ detection using a chemiluminescent assay.
Quantitative Data Summary
The performance of luminol-based H₂O₂ assays can be influenced by factors such as pH, temperature, and the presence of enhancers. The following table summarizes typical performance characteristics.
| Parameter | Typical Value/Range | Notes |
| Detection Limit (LOD) | 0.08 µM - 1 µM | Can be significantly improved with the use of signal enhancers.[4] |
| Limit of Quantitation (LOQ) | ~0.3 µM - 5 µM | Dependent on instrumentation and assay conditions. |
| Dynamic Range | Typically spans 3-4 orders of magnitude | A well-optimized assay provides a large linear response range. |
| Optimal pH | 8.0 - 9.0 | The HRP-catalyzed reaction with luminol is most efficient in a slightly alkaline milieu.[5][6] |
| Wavelength of Emission | ~425 nm | The characteristic emission wavelength of the 3-aminophthalate product.[2][7] |
| Signal Enhancers | p-iodophenol, p-coumaric acid | Can increase light emission up to 1000-fold, enhancing sensitivity.[4][8] |
Detailed Experimental Protocols
Protocol 1: H₂O₂ Detection in Cell Culture Supernatant
This protocol is designed for the real-time or endpoint measurement of extracellular H₂O₂ released by cultured cells.
Materials:
-
Luminol powder
-
Horseradish Peroxidase (HRP), Type VI-A or similar
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
30% (w/w) Hydrogen Peroxide solution
-
Catalase (optional, for specificity control)
-
White, opaque 96-well microplates (for luminescence)
-
Luminometer
Reagent Preparation:
-
Luminol Stock Solution (10 mM): Dissolve 1.77 mg of luminol in 1 mL of DMSO. Store in aliquots at -20°C, protected from light.
-
HRP Stock Solution (1 mg/mL or ~250 units/mL): Dissolve 1 mg of HRP in 1 mL of PBS. Store in aliquots at -20°C.
-
H₂O₂ Standard (1 M): Dilute 113 µL of 30% H₂O₂ into 9.887 mL of PBS. The exact concentration should be verified by measuring absorbance at 240 nm (molar extinction coefficient ε = 43.6 M⁻¹cm⁻¹).
-
H₂O₂ Working Standards: Prepare a fresh serial dilution of the H₂O₂ standard in the same medium as your samples (e.g., cell culture medium) immediately before use. A typical range would be from 100 µM down to 0.1 µM.
-
Assay Cocktail: Prepare fresh for each experiment. For each well, you will need:
-
10 µL of Luminol stock solution (final concentration ~100 µM)
-
1 µL of HRP stock solution (final concentration ~10 µg/mL or 2.5 U/mL)
-
89 µL of PBS or cell culture medium.
-
Note: These concentrations may require optimization for your specific cell type and experimental conditions.
-
Experimental Procedure:
-
Cell Culture: Plate cells in a 96-well plate (or other format) and culture until they are ready for the experiment. If measuring H₂O₂ released after treatment, replace the medium with fresh, phenol red-free medium before adding the stimulus.
-
Sample Collection: Collect 50 µL of cell culture supernatant from each well and transfer to a new white, opaque 96-well plate. Include wells with fresh medium only for background measurement.
-
Standard Curve: Add 50 µL of each H₂O₂ working standard to separate wells of the same 96-well plate.
-
Initiate Reaction: Add 50 µL of the freshly prepared Assay Cocktail to each well containing the sample or standard. Mix gently by pipetting.
-
Measure Luminescence: Immediately place the plate in a luminometer and measure the light output. For kinetic studies, repeated measurements can be taken over time. For endpoint assays, a single measurement after a short incubation (e.g., 2-5 minutes) is sufficient.
-
Specificity Control (Optional): To confirm that the signal is specific to H₂O₂, pre-incubate a replicate set of samples with catalase (e.g., 100 U/mL) for 15-30 minutes before adding the Assay Cocktail. A significant reduction in the chemiluminescent signal indicates H₂O₂-specificity.[1]
Protocol 2: H₂O₂ Detection in Cell Lysates
This protocol is for measuring intracellular H₂O₂ levels.
Materials:
-
All materials from Protocol 1.
-
Lysis Buffer (e.g., RIPA buffer or a simple buffer like 20 mM Tris-HCl, pH 7.5) containing protease and phosphatase inhibitors.
Experimental Procedure:
-
Cell Lysis: After experimental treatment, wash cells with ice-cold PBS. Add an appropriate volume of ice-cold Lysis Buffer to the cells. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Sample Collection: Carefully collect the supernatant (lysate) for the assay.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) for normalization.
-
Assay Procedure:
-
Add 25 µL of cell lysate to a well of a white, opaque 96-well plate.
-
Prepare H₂O₂ standards in the same Lysis Buffer used for the samples. Add 25 µL of each standard to separate wells.
-
Add 75 µL of the Assay Cocktail (adjust volumes if necessary to maintain final concentrations) to each well.
-
Immediately measure luminescence as described in Protocol 1.
-
-
Data Analysis: Normalize the luminescence signal to the protein concentration of each sample. Calculate the H₂O₂ concentration using the standard curve.
By following these detailed protocols and understanding the underlying principles, researchers can reliably quantify hydrogen peroxide in a variety of biological samples, contributing to a deeper understanding of its role in health and disease.
References
- 1. This compound CAS#: 887576-09-2 [m.chemicalbook.com]
- 2. Synthesis, crystal structure and thermal properties of N′-[(E)-3,5-di-tert-butyl-2-hydroxybenzylidene]-2-hydroxybenzohydrazide ethanol quatersolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemiluminescent Western Blotting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. De novo synthesis of 2-substituted syn-1,3-diols via an iterative asymmetric hydration strategy. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Research Portal [researchportal.scu.edu.au]
- 6. 1,2-Diarylethylenediamines as sensitive pre-column derivatizing reagents for chemiluminescence detection of catecholamines in HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,3-Dihydroxyterephthalic acid|lookchem [lookchem.com]
- 8. Phthalhydrazide chemiluminescence method for determination of hydroxyl radical production: modifications and adaptations for use in natural systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2,3-Dihydroxyterephthalohydrazide in horseradish peroxidase (HRP) assays.
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Horseradish peroxidase (HRP) is a widely utilized enzyme in molecular biology and immunology, primarily for its ability to catalyze the oxidation of various substrates, leading to a detectable signal. In the presence of hydrogen peroxide (H₂O₂), HRP facilitates the transfer of electrons from a substrate, which can result in the production of a colored, fluorescent, or chemiluminescent product. This catalytic activity forms the basis of numerous detection methods, including enzyme-linked immunosorbent assays (ELISAs), western blotting, and immunohistochemistry.
While several substrates for HRP are commercially available, the search for novel substrates with improved sensitivity, stability, and signal-to-noise ratios is ongoing. 2,3-Dihydroxyterephthalohydrazide is a bicyclic dihydrazide compound. Its structural features, particularly the dihydrazide and dihydroxy-substituted aromatic ring, suggest its potential as a substrate for HRP-catalyzed oxidation, likely yielding a chemiluminescent or fluorescent signal. This application note provides a hypothetical framework for the use of this compound in HRP-based assays, including a proposed reaction mechanism and detailed experimental protocols.
Principle of the Assay
The proposed assay is based on the HRP-catalyzed oxidation of this compound by hydrogen peroxide. In this reaction, HRP, in its resting state, is first oxidized by H₂O₂ to an active intermediate state. This activated HRP then oxidizes the this compound molecule. It is hypothesized that this oxidation leads to an excited-state product, which, upon relaxation to its ground state, emits light (chemiluminescence) or can be excited by an external light source to emit fluorescence at a specific wavelength. The intensity of the emitted light is directly proportional to the amount of HRP present, allowing for the quantification of HRP-conjugated molecules.
Proposed Signaling Pathway
Caption: Proposed mechanism of HRP-catalyzed oxidation of this compound.
Data Presentation
The following tables present hypothetical data to illustrate the potential performance of this compound in an HRP-based ELISA.
Table 1: Comparison of Signal-to-Noise Ratio
| Substrate | Signal Intensity (RLU) | Background (RLU) | Signal-to-Noise Ratio |
| This compound | 1,500,000 | 150 | 10,000 |
| Commercially Available Substrate A | 1,200,000 | 200 | 6,000 |
| Commercially Available Substrate B | 1,800,000 | 450 | 4,000 |
RLU: Relative Light Units
Table 2: Limit of Detection (LOD) and Dynamic Range
| Parameter | This compound | Commercially Available Substrate A |
| Limit of Detection (LOD) of HRP (pg/mL) | 0.5 | 1.0 |
| Linear Dynamic Range (pg/mL) | 1 - 1000 | 5 - 1500 |
Experimental Protocols
Preparation of Reagents
-
Substrate Stock Solution (100 mM): Dissolve 22.62 mg of this compound (MW: 226.19 g/mol ) in 1 mL of dimethyl sulfoxide (DMSO). Store at -20°C, protected from light.
-
Assay Buffer (0.1 M Tris-HCl, pH 8.5): Prepare a 0.1 M solution of Tris-HCl and adjust the pH to 8.5.
-
Hydrogen Peroxide Solution (3%): Use a commercially available 3% (w/v) hydrogen peroxide solution.
-
Working Substrate Solution: Immediately before use, prepare the working solution by diluting the Substrate Stock Solution and the Hydrogen Peroxide Solution in the Assay Buffer. A recommended starting point is a final concentration of 1 mM this compound and 0.015% H₂O₂. Optimization may be required.
Experimental Workflow for a Sandwich ELISA
Caption: General workflow for a sandwich ELISA using an HRP-conjugated antibody.
Detailed Protocol for a Sandwich ELISA
-
Coating: Coat the wells of a 96-well microplate with the capture antibody diluted in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites in the coated wells by adding a blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Sample Incubation: Add the samples and standards to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Detection Antibody Incubation: Add the HRP-conjugated detection antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2, with an increased number of washes (e.g., five times) to remove any unbound HRP conjugate.
-
Substrate Addition: Add 100 µL of the freshly prepared Working Substrate Solution to each well.
-
Signal Detection: Immediately measure the chemiluminescence or fluorescence using a microplate reader. The signal should develop rapidly and can be measured kinetically or at a fixed time point (e.g., 5 minutes).
Logical Relationships in Assay Optimization
Caption: Key parameters to optimize for maximizing the signal-to-noise ratio.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background | - Substrate concentration too high- H₂O₂ concentration too high- Inadequate blocking- Insufficient washing | - Titrate substrate and H₂O₂ concentrations.- Increase blocking time or try a different blocking agent.- Increase the number of wash steps. |
| Low Signal | - Substrate concentration too low- HRP conjugate concentration too low- Incorrect pH of assay buffer | - Titrate substrate concentration.- Optimize HRP conjugate dilution.- Verify the pH of the assay buffer. |
| Signal Fades Quickly | - High concentration of HRP leading to rapid substrate depletion | - Further dilute the HRP conjugate.- Read the plate immediately after substrate addition or perform a kinetic read. |
Conclusion
While the use of this compound in HRP assays is not yet established in the scientific literature, its chemical structure holds promise for its application as a novel chemiluminescent or fluorescent substrate. The provided hypothetical framework, including the proposed reaction mechanism, protocols, and optimization strategies, serves as a comprehensive guide for researchers interested in exploring the potential of this compound. Further experimental validation is necessary to determine its actual performance characteristics and suitability for various HRP-based applications.
Application Notes and Protocols for the Detection of Reactive Oxygen Species (ROS) Using Chemiluminescent Probes
Introduction
Reactive oxygen species (ROS) are a group of highly reactive molecules and free radicals derived from molecular oxygen. In biological systems, ROS play a dual role; they are essential for various signaling pathways and immune responses at low to moderate concentrations, while at high concentrations, they can cause significant damage to cellular structures, leading to oxidative stress. The accurate detection and quantification of ROS are crucial for research in numerous fields, including cell biology, pharmacology, and drug development. While the specific probe 2,3-Dihydroxyterephthalohydrazide is not widely documented in scientific literature, its chemical structure suggests a likely function as a chemiluminescent probe, similar to the well-established compound, luminol (5-amino-2,3-dihydro-1,4-phthalazinedione). This document provides detailed application notes and protocols based on the principles of luminol-like chemiluminescent probes for the detection of ROS.
Luminol-based chemiluminescence is a widely used method for detecting ROS, particularly superoxide anions and hydrogen peroxide.[1][2][3] The reaction of luminol with an oxidizing agent in the presence of a catalyst (such as a peroxidase) results in the emission of light.[1][4] This technique is highly sensitive and can be used to measure both intracellular and extracellular ROS production.[1]
Mechanism of Action
The fundamental principle behind luminol-based ROS detection is a chemiluminescent reaction. In the presence of ROS, particularly hydrogen peroxide (H₂O₂) and a catalyst like horseradish peroxidase (HRP), luminol is oxidized. This oxidation process generates an excited-state intermediate, 3-aminophthalate, which then decays to its ground state, emitting a photon of light in the process.[4] The intensity of the emitted light is proportional to the concentration of ROS present in the sample.
Quantitative Data Summary
The following table summarizes representative quantitative data from studies utilizing luminol-based chemiluminescence for ROS detection. This data is intended to provide a general reference for expected results. Actual results will vary depending on the specific experimental conditions, cell type, and instrumentation used.
| Parameter | Value | Cell/System | Elicitor/Stimulus | Reference |
| Flg22-induced ROS production | ||||
| N. benthamiana | Highest RLU at 100 nM | Leaf discs | flg22 | [3] |
| Arabidopsis | Highest RLU at 100 nM | Seedlings | flg22 | [3] |
| Turnip | High RLU at 10 nM and 100 nM | Leaf discs | flg22 | [3] |
| ROS Production in Blood Components | ||||
| Capillary Blood | 1.91 ± 0.20 µmol·min⁻¹ | Human Blood | Resting state | [5] |
| Venous Blood | 1.63 ± 0.29 µmol·min⁻¹ | Human Blood | Resting state | [5] |
| Erythrocytes | 2.96 ± 0.30 µmol·min⁻¹ | Human Blood | Resting state | [5] |
| Plasma | 0.16 ± 0.02 µmol·min⁻¹ | Human Blood | Resting state | [5] |
Experimental Protocols
Protocol 1: In Vitro (Cell-Free) ROS Detection
This protocol is designed to measure ROS production in a cell-free system, for example, to assess the ROS-generating potential of a chemical compound.
Materials:
-
Luminol stock solution (10 mM in DMSO)
-
Horseradish peroxidase (HRP) stock solution (1 mg/mL in PBS)
-
Hydrogen peroxide (H₂O₂) standard solutions (for calibration curve)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound
-
96-well white, opaque microplate
-
Luminometer
Procedure:
-
Prepare a working solution of luminol and HRP in PBS. A typical final concentration is 100 µM luminol and 10 µg/mL HRP.
-
Prepare a serial dilution of H₂O₂ in PBS to generate a standard curve.
-
In a 96-well plate, add 50 µL of your test compound at various concentrations. Include a vehicle control.
-
Add 50 µL of the H₂O₂ standards to separate wells for the calibration curve.
-
To each well, add 100 µL of the luminol-HRP working solution.
-
Immediately place the plate in a luminometer and measure the chemiluminescence signal at regular intervals (e.g., every minute for 30 minutes).
-
Plot the luminescence intensity against the H₂O₂ concentration to generate a standard curve.
-
Use the standard curve to determine the concentration of ROS produced by your test compound.
Protocol 2: Cellular ROS Detection in Adherent Cells
This protocol is for measuring extracellular ROS released from adherent cells in culture.
Materials:
-
Adherent cells cultured in a 96-well white, opaque microplate
-
Luminol stock solution (10 mM in DMSO)
-
Horseradish peroxidase (HRP) stock solution (1 mg/mL in PBS)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Stimulant of ROS production (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Luminometer
Procedure:
-
Culture adherent cells in a 96-well white, opaque plate until they reach the desired confluency.
-
On the day of the experiment, carefully remove the culture medium.
-
Wash the cells gently with 100 µL of pre-warmed HBSS.
-
Prepare a detection reagent by diluting luminol and HRP in HBSS to final concentrations of 100 µM and 10 µg/mL, respectively.
-
Add 100 µL of the detection reagent to each well.
-
If using a stimulant to induce ROS production, add it to the appropriate wells. Include an unstimulated control.
-
Immediately place the plate in a luminometer pre-heated to 37°C.
-
Measure the chemiluminescence signal at regular intervals for the desired duration (e.g., 1-2 hours).
-
The data can be expressed as relative light units (RLU) or integrated over time to represent total ROS production.
Visualizations
Caption: ROS production pathway and luminol-based detection mechanism.
Caption: Experimental workflow for luminol-based ROS detection.
References
- 1. Luminol-amplified chemiluminescence detects mainly superoxide anion produced by human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Highly Sensitive Chemiluminometric Assay for Real-Time Detection of Biological Hydrogen Peroxide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Quantitative Method to Monitor Reactive Oxygen Species Production by Electron Paramagnetic Resonance in Physiological and Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Using 2,3-Dihydroxyterephthalohydrazide
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery and biological research, enabling the rapid testing of large numbers of compounds to identify those with desired biological activity.[1][2] Chemiluminescent and fluorescent assays are particularly well-suited for HTS due to their high sensitivity, broad dynamic range, and amenability to automation.[2][3] This document provides detailed application notes and protocols for the use of 2,3-Dihydroxyterephthalohydrazide, a luminol analogue, in HTS assays. Its structural features suggest its potential as a chemiluminescent or fluorescent probe, making it a valuable tool for researchers, scientists, and drug development professionals.
Principle of Action
This compound, like other phthalhydrazide derivatives such as luminol, is expected to exhibit chemiluminescence upon oxidation in the presence of a catalyst, typically in an alkaline environment.[4] The dihydroxy substitution on the terephthalic acid moiety may influence the spectral properties (e.g., emission wavelength and quantum yield) and the kinetics of the light-emitting reaction. This light emission can be coupled to a biological reaction of interest, such as the activity of an enzyme that produces an oxidizing agent (e.g., hydrogen peroxide), to quantify the activity of the target.
Applications in High-Throughput Screening
Based on the properties of similar compounds, this compound can be applied to a variety of HTS assays, including:
-
Enzyme Inhibition Assays: Particularly for oxidoreductases that produce hydrogen peroxide as a byproduct (e.g., monoamine oxidase, glucose oxidase). Inhibition of the enzyme would lead to a decrease in the chemiluminescent signal.
-
Reporter Gene Assays: Where the reporter gene product is an enzyme that can catalyze a reaction leading to light emission.
-
Cellular Assays: To measure intracellular events such as reactive oxygen species (ROS) production or calcium mobilization, where the probe can be activated by cellular components.
Quantitative Data Summary
As this compound is a novel or less-documented HTS reagent, specific quantitative data from large-scale screens is not yet widely available. The following table provides a hypothetical framework for the types of quantitative data that should be generated during assay development and validation.
| Parameter | Description | Target Value |
| Z'-factor | A measure of assay quality, indicating the separation between positive and negative controls. | ≥ 0.5 |
| Signal-to-Background (S/B) Ratio | The ratio of the signal from an uninhibited reaction to the background signal. | ≥ 10 |
| IC50 / EC50 | The concentration of a compound that produces 50% of the maximal inhibitory or effective response. | Compound-dependent |
| Coefficient of Variation (%CV) | A measure of the variability of the data. | ≤ 10% |
Experimental Protocols
General Reagent Preparation
-
This compound Stock Solution: Prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO). Store at -20°C, protected from light.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.5. The optimal pH may need to be determined empirically.
-
Oxidizing Agent: A fresh solution of 10 mM hydrogen peroxide (H₂O₂) in assay buffer.
-
Catalyst: A 1 mM solution of a peroxidase enzyme (e.g., horseradish peroxidase, HRP) or a metal ion catalyst (e.g., potassium ferricyanide) in assay buffer.
Protocol 1: General Chemiluminescence Assay
This protocol provides a basic framework for detecting chemiluminescence with this compound.
-
Add 50 µL of the sample or control to the wells of a white, opaque 384-well microplate.
-
Prepare a detection reagent by mixing the this compound stock solution, oxidizing agent, and catalyst in the assay buffer. The optimal concentrations should be determined through a matrix titration. A starting point could be 100 µM this compound, 1 mM H₂O₂, and 1 µM HRP.
-
Add 50 µL of the detection reagent to each well.
-
Incubate the plate for 10 minutes at room temperature, protected from light.
-
Measure the chemiluminescent signal using a plate reader.
Protocol 2: HTS Assay for an H₂O₂-Producing Enzyme
This protocol is designed for screening inhibitors of an enzyme that produces hydrogen peroxide.
-
Add 1 µL of test compound in DMSO to the wells of a 384-well plate. For controls, add 1 µL of DMSO.
-
Add 25 µL of a solution containing the enzyme and its substrate in assay buffer.
-
Incubate for the desired reaction time at the optimal temperature for the enzyme.
-
Prepare the chemiluminescent detection reagent containing 100 µM this compound and 1 µM HRP in assay buffer.
-
Add 25 µL of the detection reagent to each well.
-
Incubate for 10 minutes at room temperature.
-
Measure the chemiluminescence. A decrease in signal indicates inhibition of the enzyme.
Visualizations
Signaling Pathway
Caption: General chemiluminescent signaling pathway.
Experimental Workflow
Caption: High-throughput screening experimental workflow.
Logical Relationship
Caption: Logical relationship of enzyme inhibition to signal.
References
- 1. Luminol | C8H7N3O2 | CID 10638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-dihydroxyterephthalic acid CAS#: 19829-72-2 [m.chemicalbook.com]
- 3. Synthesis, crystal structure and thermal properties of N′-[(E)-3,5-di-tert-butyl-2-hydroxybenzylidene]-2-hydroxybenzohydrazide ethanol quatersolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Luminol - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Metal Ion Detection Using Dihydroxyterephthalic Acid Derivatives
Introduction
The detection of metal ions in solution is critical across various fields, including environmental monitoring, industrial process control, and biomedical diagnostics. Fluorescent chemosensors have emerged as a powerful tool for this purpose due to their high sensitivity, selectivity, and real-time response capabilities. This document provides detailed application notes and protocols for the use of dihydroxyterephthalic acid derivatives, specifically 2,5-dihydroxyterephthalic acid, as a versatile platform for the fluorescent detection of metal ions.
Note on 2,3-Dihydroxyterephthalohydrazide: While the initial request specified this compound, a comprehensive literature search did not yield specific applications of this molecule as a standalone fluorescent sensor for metal ions in solution. The available research predominantly focuses on the closely related compound, 2,5-dihydroxyterephthalic acid (DHTA) , and its use as a linker in the synthesis of Metal-Organic Frameworks (MOFs) for sensing applications. Therefore, these application notes will focus on the principles and protocols established for DHTA and its derivatives, which can serve as a foundational guide for researchers interested in this class of compounds.
The core principle of detection relies on the chelation of metal ions by the hydroxyl and carboxyl functional groups of the dihydroxyterephthalic acid moiety. This interaction modulates the photoluminescent properties of the molecule or the resulting MOF, leading to a detectable change in fluorescence intensity or wavelength, often referred to as a "turn-on" or "turn-off" response.
Synthesis of Sensing Molecules
Synthesis of 2,5-Dihydroxyterephthalic Acid (DHTA)
A common method for synthesizing 2,5-dihydroxyterephthalic acid is through the carboxylation of hydroquinone. One reported method involves reacting hydroquinone with potassium bicarbonate under pressure. A more recent, water-based synthesis involves the carboxylation of hydroquinone in molten potassium formate.[1] For laboratory scale, a synthesis from 2,5-dibromoterephthalic acid is also an option.
Protocol for Synthesis from 2,5-Dibromoterephthalic Acid:
-
Under a nitrogen atmosphere, combine 2.00 g (6.2 mmol) of 2,5-dibromoterephthalic acid with 10 g of H₂O.
-
Add 0.679 g (6.4 mmol) of Na₂CO₃ and heat the mixture to reflux with stirring for 30 minutes.
-
Add another 0.950 g (9.0 mmol) of Na₂CO₃ and continue refluxing for an additional 30 minutes.
-
In a separate flask, prepare a catalyst solution by combining 9 mg (0.01 mol equiv) of CuBr and 40 mg (0.02 mol equiv) of a suitable ligand (e.g., N,N'-dimesityl-2,3-diiminobutane) in 2 mL of H₂O under nitrogen. Stir this mixture in air until the CuBr dissolves.
-
Add the catalyst solution to the reaction mixture at 80°C and stir for 30 hours under nitrogen.
-
After cooling to room temperature, acidify the reaction mixture with concentrated HCl to precipitate the product.
-
Filter the yellow precipitate, wash with water, and dry to obtain crude 2,5-dihydroxyterephthalic acid. Further purification can be achieved by recrystallization.
Application in Metal-Organic Frameworks (MOFs) for Metal Ion Sensing
DHTA is a prominent linker for the construction of fluorescent MOFs. These porous materials offer a high density of binding sites and can be designed to be highly selective and sensitive. A notable example is the MOF-74 series (also known as CPO-27), which can be synthesized with various divalent metal ions (e.g., Zn²⁺, Ni²⁺, Co²⁺).[2][3] Lanthanide-based MOFs using DHTA derivatives have also been developed for sensing applications.[4]
General Protocol for MOF-Based Fluorescent Sensing of Metal Ions
-
Synthesis of the MOF: A specific protocol for the synthesis of a Zinc-based MOF with 2,5-dihydroxyterephthalic acid and 2,2'-bipyridine is as follows:
-
Combine Zn(NO₃)₂·6H₂O, 2,5-dihydroxyterephthalic acid, and 2,2'-bipyridine in a solvent mixture (e.g., DMF/ethanol/water).
-
Seal the mixture in a Teflon-lined autoclave and heat it under solvothermal conditions (e.g., 120°C for 72 hours).
-
After cooling, the resulting crystals are washed with fresh solvent and dried.[5]
-
-
Preparation of MOF Suspension: Disperse a small amount of the synthesized MOF in a suitable solvent (e.g., ethanol or water) by sonication to form a stable suspension.
-
Fluorescence Measurement:
-
Place the MOF suspension in a quartz cuvette.
-
Record the initial fluorescence emission spectrum using a spectrofluorometer at a specific excitation wavelength.
-
Introduce a known concentration of the target metal ion solution to the cuvette.
-
After a short incubation period, record the fluorescence emission spectrum again.
-
A significant increase ("turn-on") or decrease ("turn-off") in fluorescence intensity indicates the detection of the metal ion.[6]
-
Quantitative Data for Metal Ion Detection
The following table summarizes the performance of a representative Europium-based MOF (Eu-MOF) utilizing a dihydroxyterephthalic acid derivative for the detection of Fe³⁺ ions in solution.
| Metal Ion | Sensor | Detection Principle | Linear Range | Limit of Detection (LOD) | Reference |
| Fe³⁺ | Eu-MOF with 2-methoxyterephthalate | Fluorescence Turn-Off | 0.5 - 3.7 ppm | Not Specified | [4][6] |
Note: The selectivity of this particular MOF was tested against other metal ions such as K⁺, Na⁺, Ca²⁺, Zn²⁺, Cu²⁺, Ag⁺, Mn²⁺, Mg²⁺, and Pb²⁺, with a significant response observed only for Fe³⁺.[4]
Visualizing the Detection Mechanism and Workflow
Signaling Pathway of Fluorescent "Turn-Off" Sensing
The following diagram illustrates the general mechanism of fluorescence quenching ("turn-off") upon binding of a metal ion to a fluorescent MOF.
Caption: "Turn-off" fluorescence sensing mechanism.
Experimental Workflow for MOF-Based Metal Ion Detection
This diagram outlines the key steps in the experimental protocol for detecting metal ions using a fluorescent MOF.
Caption: Workflow for metal ion detection using MOFs.
Conclusion
Derivatives of dihydroxyterephthalic acid, particularly 2,5-dihydroxyterephthalic acid, are valuable components in the construction of fluorescent materials for metal ion detection. While their application as standalone sensors in solution is not extensively documented, their role as linkers in Metal-Organic Frameworks has been successfully demonstrated for creating sensitive and selective fluorescent probes. The protocols and data presented here provide a foundation for researchers to explore the potential of this class of compounds in the development of novel sensing platforms for a variety of metal ions. Further research into the hydrazide derivatives and their solution-phase sensing capabilities is warranted and could open up new avenues for chemosensor design.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A water-based and high space-time yield synthetic route to MOF Ni2(dhtp) and its linker 2,5-dihydroxyterephthalic acid - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. Synchrotron X-ray Studies of Metal-Organic Framework M2(2,5-dihydroxyterephthalate), M=( Mn, Co, Ni, Zn) | NIST [nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A europium metal–organic framework for dual Fe3+ ion and pH sensing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Flow Injection Analysis with 2,3-Dihydroxyterephthalohydrazide Chemiluminescence
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2,3-Dihydroxyterephthalohydrazide, a luminol analogue, in flow injection analysis (FIA) with chemiluminescence (CL) detection. The methodologies described are based on established principles of chemiluminescence and flow injection analysis and are intended to serve as a comprehensive guide for the development of analytical methods for drug quantification.
Introduction to this compound Chemiluminescence
This compound is a derivative of phthalhydrazide, positioning it as an analogue of the well-known chemiluminescent reagent, luminol. The introduction of hydroxyl groups on the benzene ring is anticipated to influence the electronic properties of the molecule, potentially altering the wavelength and intensity of the emitted light during the chemiluminescent reaction.
The chemiluminescence of luminol and its analogues is triggered by oxidation in the presence of a catalyst, leading to the formation of an excited-state product that emits light upon relaxation to the ground state. Modifications to the benzene ring of the phthalhydrazide structure can impact the quantum yield of the reaction and the energy of the emitted photon.[1]
Potential Advantages in Drug Analysis:
-
High Sensitivity: Chemiluminescence is an inherently sensitive detection method, allowing for the quantification of analytes at very low concentrations.
-
Wide Dynamic Range: The technique often provides a broad linear range, suitable for a variety of analytical applications.
-
Versatility: The FIA-CL system can be adapted for the analysis of a wide array of pharmaceutical compounds, either directly or through their enhancing or inhibiting effects on the chemiluminescence reaction.
Signaling Pathway: The Chemiluminescence Reaction
The proposed chemiluminescence reaction pathway for this compound is analogous to that of luminol. The reaction proceeds via oxidation in an alkaline medium, typically with an oxidizing agent such as hydrogen peroxide and a catalyst (e.g., metal ions or enzymes). This leads to the formation of an excited-state dicarboxylate, which then emits light as it decays to a stable state.
References
Troubleshooting & Optimization
Technical Support Center: 2,3-Dihydroxyterephthalohydrazide (Luminol) Chemiluminescence Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2,3-Dihydroxyterephthalohydrazide (luminol) chemiluminescence assays.
Troubleshooting Guide
Users may encounter several common issues during their experiments. This guide addresses specific problems in a question-and-answer format to help you identify and resolve them effectively.
Issue 1: Weak or No Chemiluminescence Signal
Question: I am not seeing any signal, or the signal is much weaker than expected. What are the possible causes and how can I fix this?
Answer: A weak or absent signal is a common issue that can stem from several factors related to reagent concentration, pH, and experimental technique.
Potential Causes & Solutions:
-
Suboptimal Reagent Concentrations: The concentration of luminol, the oxidant (e.g., hydrogen peroxide), and the catalyst (e.g., Horseradish Peroxidase - HRP) are all critical.[1][2][3] If the concentration of any of these is too low, the reaction will be limited, resulting in a weak signal.[3] Conversely, excessively high concentrations of luminol can also lead to a decrease in signal intensity.[1][3]
-
Solution: Optimize the concentration of each component. Refer to the data tables below for recommended starting ranges and perform a titration experiment to find the optimal concentration for your specific system.
-
-
Incorrect pH: The pH of the reaction buffer is one of the most critical factors.[1] Luminol chemiluminescence is highly dependent on an alkaline environment, with optimal pH typically ranging from 9.5 to 12.[1][4] If the pH is too low, the signal will be drastically reduced.[1] However, very high pH can denature enzyme catalysts like HRP.[1]
-
Solution: Prepare your buffer fresh and verify its pH. A compromise is often necessary between the optimal pH for peroxidase activity and the optimal pH for maximum chemiluminescence intensity from luminol.[1]
-
-
Presence of Inhibitors: Certain compounds can inhibit the chemiluminescence reaction. For example, sodium azide is a common preservative in buffers but is a potent inhibitor of HRP. Trace metal ion impurities can also interfere with the reaction.[5]
-
Solution: Ensure all reagents and buffers are free from known inhibitors. Use high-purity water and reagents.
-
-
Improper Reagent Handling: Luminol solutions are sensitive to light and can degrade over time.[1] Hydrogen peroxide is also unstable.[6]
-
Solution: Store luminol solutions protected from light and use them within 8-12 hours of preparation.[1] Prepare hydrogen peroxide solutions fresh for each experiment. Avoid repeated freeze-thaw cycles of reagents.
-
-
Procedural Errors: Incorrect order of reagent addition or insufficient mixing can lead to localized reactions and an overall weak signal.[4]
-
Solution: Follow a consistent protocol for adding reagents. Ensure thorough but gentle mixing of the reaction components.
-
Troubleshooting Workflow for Weak Signal
Caption: A flowchart for troubleshooting weak chemiluminescence signals.
Issue 2: High Background Signal
Question: My background luminescence is too high, which is reducing the sensitivity of my assay. What could be causing this?
Answer: High background can be caused by several factors, including reagent purity, non-specific reactions, and environmental conditions.
Potential Causes & Solutions:
-
Autoxidation of Luminol: In some cases, luminol can be oxidized without the presence of a catalyst, leading to a constant background signal. This can be exacerbated by contaminants in the reagents or buffer.
-
Solution: Use high-purity reagents and water. Consider optimizing the luminol concentration, as very high concentrations can contribute to background.[3]
-
-
Contaminated Equipment: Dirty cuvettes, plates, or pipette tips can introduce substances that catalyze the luminol reaction or are inherently luminescent.
-
Solution: Ensure all labware is scrupulously clean. Use fresh tips for each reagent.
-
-
Environmental Light: Strong background light in the laboratory can interfere with sensitive measurements by exciting fluorescent materials or causing noise in the detector.[4][5]
-
Solution: Conduct the final measurement in a dark environment or a dedicated luminometer.[4]
-
Frequently Asked Questions (FAQs)
Question: How can I enhance the chemiluminescence signal intensity and duration?
Answer: Several "enhancers" can be added to the reaction to increase the light output and extend the signal duration. These are particularly useful in enzyme-linked immunosorbent assays (ELISAs) and Western blotting.
-
Mechanism of Enhancement: Enhancers, typically phenolic compounds, act as intermediates in the HRP-catalyzed oxidation of luminol. They facilitate the transfer of electrons, leading to a more efficient and sustained production of the light-emitting 3-aminophthalate molecule.[7]
-
Common Enhancers: A variety of compounds have been shown to enhance the luminol signal. Some of the most effective include:
-
4-iodophenol (4-IOP)
-
4-bromophenol (4-BOP)
-
4-(imidazol-1-yl)phenol (4-IMP)
-
4-hydroxy-4'-iodobiphenyl (HIOP)[7]
-
-
Nanomaterial Enhancers: Recent research has shown that certain nanomaterials, such as bimetallic metal-organic frameworks (MOFs), can significantly enhance the luminol-H₂O₂ system by catalyzing the production of reactive oxygen species.[8]
Luminol Chemiluminescence Pathway
Caption: The basic reaction pathway for luminol chemiluminescence.
Question: What is the optimal concentration for luminol?
Answer: The optimal luminol concentration depends on the other components of the system, such as the concentrations of the oxidizing agent and catalyst.[1] However, studies have shown that the chemiluminescent intensity increases with luminol concentration up to a certain point, after which it may decrease. A common starting range to test is 0.1 mM to 1.7 mM.[1][9] One study found the maximum signal intensity at a luminol concentration of 0.3 mmol/L when the concentrations of H₂O₂ and silver nanoparticles were held constant.[1]
Question: What are the best practices for preparing and storing luminol solutions?
Answer: Luminol is soluble in most polar organic solvents but not readily soluble in water.[1]
-
Preparation: A common practice is to first dissolve luminol powder in a small amount of a solvent like dimethyl sulfoxide (DMSO) before diluting it to the final working concentration in an alkaline buffer.
-
Storage: Luminol solutions are sensitive to light and should be stored in amber bottles or wrapped in foil.[1] They are generally stable for 8-12 hours at room temperature.[1] For longer-term storage, aliquoting and freezing (-20°C) is recommended, though fresh preparation is always best.
Data Summary Tables
Table 1: Key Factors Influencing Luminol Chemiluminescence
| Parameter | Optimal Range/Condition | Effect on Signal | Reference |
| pH | 9.5 - 12.0 (Alkaline) | Signal intensity increases significantly at higher pH. | [1] |
| Luminol Concentration | 0.1 - 1.7 mM | Signal increases with concentration up to a plateau, then may decrease. | [1][9] |
| Oxidant (H₂O₂) Conc. | Varies (e.g., 0.1 - 10 µM) | Signal is dependent on sufficient oxidant. | [10] |
| Catalyst | HRP, Myeloperoxidase, Metal Ions | Required for efficient oxidation in mild conditions. | [1] |
| Temperature | Room Temperature to Higher | Higher temperatures can increase reaction rate and signal intensity. | [2] |
| Enhancers | Phenolic compounds (e.g., 4-IOP) | Increase signal intensity and duration. | [7] |
Table 2: Performance of Common Chemiluminescence Enhancers
| Enhancer | Solvent | Optimal Conc. (%) | Performance Note | Reference |
| 4-(imidazol-1-yl)phenol (4-IMP) | DMF | 0.2% | Best for HRP concentrations of 0-6 ng/mL. | [7] |
| 4-iodophenol (4-IOP) | DMF | 3.2% | Best for HRP concentrations of 6-25 ng/mL. | [7] |
| 4-bromophenol (4-BOP) | DMF | 1.6% | Good overall performance. | [7] |
| 4-hydroxy-4'-iodobiphenyl (HIOP) | DMF | 3.2% | Best for HRP concentrations of 25-80 ng/mL. | [7] |
Experimental Protocols
Protocol 1: Basic HRP-Catalyzed Luminol Chemiluminescence Assay
This protocol provides a starting point for detecting HRP activity. Volumes and concentrations should be optimized for your specific application.
Reagents:
-
Luminol Stock Solution (100 mM): Dissolve luminol in DMSO. Store at -20°C in small aliquots, protected from light.
-
Tris Buffer (0.1 M, pH 9.5): Prepare using high-purity water.
-
Hydrogen Peroxide (H₂O₂) Solution (10 mM): Prepare fresh by diluting a 30% stock solution in Tris Buffer.
-
Horseradish Peroxidase (HRP) Sample: Dilute to the desired concentration range in Tris Buffer.
-
Working Luminol Solution (1 mM): Dilute the Luminol Stock Solution 1:100 in Tris Buffer just before use.
Procedure:
-
Pipette 50 µL of your HRP sample into the well of a white or black 96-well microplate.
-
Prepare the detection reagent by mixing equal volumes of the Working Luminol Solution and the H₂O₂ Solution.
-
Add 50 µL of the detection reagent to the well containing the HRP sample.
-
Immediately place the plate in a luminometer and measure the light output. The signal is often transient, so measurement should begin without delay.
Protocol 2: Enhanced Chemiluminescence (ECL) Assay
This protocol incorporates an enhancer to boost the signal.
Reagents:
-
Luminol Stock Solution (100 mM in DMSO)
-
Enhancer Stock Solution (e.g., 100 mM 4-IOP in DMF): Store at -20°C.[7]
-
Tris Buffer (0.1 M, pH 9.5)
-
Hydrogen Peroxide (H₂O₂) Solution (10 mM): Prepare fresh.
-
HRP Sample
-
ECL Detection Reagent:
-
To 10 mL of Tris Buffer, add:
-
100 µL of Luminol Stock Solution (Final conc. ~1 mM)
-
320 µL of 4-IOP Stock Solution (Final conc. ~3.2 mM, adjust based on enhancer)[7]
-
1 mL of H₂O₂ Solution (Final conc. ~1 mM)
-
Mix well. This reagent should be prepared fresh and used within one hour.
-
Procedure:
-
Pipette 50 µL of your HRP sample into the well of a suitable microplate.
-
Add 50 µL of the freshly prepared ECL Detection Reagent to the well.
-
Incubate for 1-5 minutes at room temperature to allow the signal to develop and stabilize.
-
Measure the chemiluminescence using a luminometer.
Enhancer Mechanism of Action
Caption: Role of enhancers in the HRP-catalyzed luminol reaction.
References
- 1. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What factors are related to the changes in Luminol fluorescence intensity - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 3. Whether the luminosity of luminol is strong or not depends on these three points - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 4. Analysis of the reasons for the low luminescence efficiency of luminol [vacutaineradditives.com]
- 5. Analysis of the Low Luminous Efficiency and Non Luminous Reasons of Luminol - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 6. Chemiluminescence - the oxidation of luminol | Exhibition chemistry | RSC Education [edu.rsc.org]
- 7. Study on Enhancement Principle and Stabilization for the Luminol-H2O2-HRP Chemiluminescence System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Reducing background signal in 2,3-Dihydroxyterephthalohydrazide assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background signals in 2,3-Dihydroxyterephthalohydrazide (DHTH) assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a this compound (DHTH) assay?
A1: The this compound (DHTH) assay is a chemiluminescent method often used for the detection of horseradish peroxidase (HRP) activity. In the presence of an oxidant, typically hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of DHTH. This reaction produces an excited-state product that emits light upon decaying to its ground state. The intensity of the emitted light is proportional to the HRP activity and can be measured to quantify the analyte of interest.
Q2: What are the common causes of high background signal in DHTH assays?
A2: High background signal in DHTH assays can stem from several factors:
-
Reagent Quality and Storage: Improper storage or contamination of DHTH, H₂O₂, or HRP conjugates can lead to auto-oxidation and spontaneous light emission.
-
Buffer Composition: Certain buffer components can interfere with the assay chemistry. For example, the presence of sodium azide, a common preservative, can inhibit HRP activity.[1]
-
Insufficient Blocking: In solid-phase assays like ELISAs, incomplete blocking of non-specific binding sites on the microplate can lead to the binding of HRP conjugates, resulting in a high background.
-
High Antibody Concentrations: Using excessively high concentrations of primary or secondary antibodies can lead to non-specific binding and increased background.[1][2]
-
Contamination: Contamination of buffers, pipette tips, or the microplate reader with HRP or other interfering substances can generate a background signal.
-
Substrate Instability: The DHTH substrate solution may be unstable, leading to a higher background over time.
Q3: How can I reduce non-specific binding of antibodies?
A3: To minimize non-specific antibody binding, consider the following:
-
Optimize Antibody Concentrations: Titrate your primary and secondary antibodies to determine the optimal dilution that provides a good signal-to-noise ratio.[2]
-
Use a High-Quality Blocking Agent: Options include 3-5% Bovine Serum Albumin (BSA) or non-fat dry milk in a suitable buffer (e.g., TBS-T or PBS-T). The choice of blocking agent may need to be empirically determined.
-
Increase Washing Steps: Thorough washing after antibody incubations is crucial to remove unbound antibodies. Increase the number and/or duration of wash steps.
-
Include Detergents: Adding a mild detergent like Tween-20 to your wash and antibody dilution buffers can help reduce non-specific interactions. However, be aware that high concentrations of some detergents can also increase background.[1]
Q4: What is the optimal pH for a DHTH assay?
A4: The optimal pH for HRP-catalyzed chemiluminescent reactions is typically near-neutral. However, the specific DHTH assay may have a more defined optimal pH range. It is recommended to consult the manufacturer's instructions or perform a pH optimization experiment (e.g., from pH 6.5 to 8.5) to determine the best condition for your specific assay.
Troubleshooting Guides
Issue 1: High Background Signal Across the Entire Plate
This issue is often related to the reagents or the overall assay procedure.
| Potential Cause | Recommended Solution |
| Contaminated Reagents | Use fresh, high-purity water and reagents. Prepare fresh buffers for each experiment. Filter-sterilize buffers if necessary. |
| Substrate Auto-oxidation | Prepare the DHTH working solution immediately before use. Protect the stock solution from light and store it as recommended by the manufacturer. |
| High HRP Conjugate Concentration | Decrease the concentration of the HRP-conjugated secondary antibody or other HRP-labeled reagents. Perform a titration to find the optimal concentration. |
| Sub-optimal Blocking | Increase the concentration of the blocking agent (e.g., from 3% to 5% BSA) or the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C).[2] |
| Inadequate Washing | Increase the number of wash steps (e.g., from 3 to 5) and the volume of wash buffer. Ensure complete aspiration of the buffer between washes. |
Issue 2: "Edge Effects" - Higher Background in Wells at the Edge of the Plate
This phenomenon can be caused by uneven temperature or evaporation during incubation steps.
| Potential Cause | Recommended Solution |
| Uneven Temperature | Ensure the microplate is incubated in a temperature-controlled environment. Avoid stacking plates during incubation. |
| Evaporation | Use plate sealers during incubation steps to minimize evaporation, especially for prolonged incubations. |
| Pipetting Inaccuracy | Be consistent with pipetting technique across the entire plate. |
Experimental Protocols
Protocol 1: Optimizing HRP-Conjugate Concentration
This protocol helps determine the optimal dilution of the HRP-conjugated antibody to maximize the signal-to-noise ratio.
-
Plate Coating: Coat a 96-well microplate with your antigen or capture antibody at a saturating concentration. Incubate as required and then wash.
-
Blocking: Block the plate with a suitable blocking buffer (e.g., 5% BSA in PBS-T) for 1-2 hours at room temperature. Wash the plate.
-
Primary Antibody: Add the primary antibody at its recommended concentration to all wells, except for a "no primary" control column. Incubate and wash.
-
HRP-Conjugate Titration: Prepare a serial dilution of the HRP-conjugated secondary antibody in your assay buffer. A typical starting range might be 1:1,000 to 1:128,000.
-
Incubation: Add the different dilutions of the HRP conjugate to the wells. Include a "conjugate only" control (no primary antibody) for each dilution to assess non-specific binding. Incubate as per your standard protocol.
-
Washing: Perform thorough washing steps.
-
Substrate Addition: Prepare the DHTH working solution and add it to all wells.
-
Measurement: Immediately measure the chemiluminescent signal in a plate reader.
-
Analysis: Plot the signal intensity versus the HRP-conjugate dilution. The optimal dilution will be the one that gives a high signal in the presence of the primary antibody and a low signal in the "no primary" control wells.
Protocol 2: Evaluating Different Blocking Buffers
This protocol allows for the empirical determination of the most effective blocking buffer for your assay.
-
Plate Coating: Coat a 96-well microplate with your antigen or capture antibody.
-
Blocking: Prepare several different blocking buffers to test. Common options include:
-
3% BSA in PBS-T
-
5% BSA in PBS-T
-
3% Non-fat dry milk in PBS-T
-
5% Non-fat dry milk in PBS-T
-
Commercial blocking buffers
-
-
Application: Add the different blocking buffers to separate sets of wells. Include a "no blocking" control. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate thoroughly.
-
Assay Procedure: Proceed with the rest of your standard assay protocol (primary antibody, HRP-conjugated secondary antibody, and DHTH substrate addition). Include a "no primary antibody" control for each blocking condition.
-
Measurement and Analysis: Measure the chemiluminescent signal. Compare the signal-to-background ratio for each blocking buffer. The buffer that provides the highest ratio is the most suitable for your assay.
Visualizations
Caption: A generalized workflow for a DHTH-based immunoassay.
Caption: A troubleshooting decision tree for high background signals.
Caption: The chemiluminescent reaction pathway in a DHTH assay.
References
pH optimization for 2,3-Dihydroxyterephthalohydrazide chemiluminescence reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,3-dihydroxyterephthalohydrazide in chemiluminescence assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the this compound chemiluminescence reaction?
A1: While specific quantitative data for this compound is not extensively published, studies on closely related phthalhydrazide compounds, such as luminol, consistently demonstrate that an alkaline pH is essential for a robust chemiluminescent signal. The optimal pH for similar compounds generally falls within the range of 8.5 to 12.5. It is crucial to empirically determine the optimal pH for your specific assay conditions.[1][2][3]
Q2: What are the key components required for the this compound chemiluminescence reaction?
A2: The reaction typically requires the this compound substrate, an oxidant (commonly hydrogen peroxide), a catalyst (often a peroxidase enzyme like HRP or metal ions), and an alkaline buffer to maintain the optimal pH.
Q3: How does pH affect the chemiluminescence intensity?
A3: The pH of the reaction buffer is a critical parameter. At lower (acidic or neutral) pH, the chemiluminescence intensity is significantly reduced.[1] As the pH increases into the alkaline range, the efficiency of the light-emitting reaction dramatically improves, leading to a stronger signal. However, excessively high pH values can lead to denaturation of enzyme catalysts, such as horseradish peroxidase (HRP), and can also increase background signal.[1]
Q4: Can I use a different oxidant than hydrogen peroxide?
A4: While hydrogen peroxide is the most common oxidant, other oxidizing agents can be used. The choice of oxidant will depend on the specific catalyst and experimental design. It is important to optimize the concentration of the chosen oxidant to achieve the best signal-to-noise ratio.
Q5: How can I enhance the chemiluminescent signal?
A5: Signal enhancement can often be achieved by adding specific enhancer molecules to the reaction mixture. These enhancers can prolong the light emission and increase its intensity. The selection and concentration of an enhancer should be optimized for your specific assay.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Suboptimal pH | Prepare a pH curve by testing a range of alkaline buffers (e.g., pH 8.0 to 12.0) to determine the optimal pH for your specific assay conditions. |
| Incorrect Reagent Concentration | Titrate the concentrations of this compound, oxidant, and catalyst to find the optimal ratio. | |
| Degraded Reagents | Ensure all reagents, especially hydrogen peroxide and enzyme solutions, are fresh and have been stored correctly. Prepare fresh dilutions before each experiment. | |
| Insufficient Incubation Time | Optimize the incubation time after reagent addition to ensure the reaction has reached its peak emission before measurement. | |
| High Background Signal | pH is too High | While alkaline pH is necessary, excessively high pH can increase non-specific signal. Test a slightly lower pH within the optimal alkaline range. |
| Contaminated Reagents or Labware | Use high-purity water and reagents. Ensure all microplates and pipette tips are clean and free of contaminants. | |
| Autoluminescence of Reagents | Measure the background signal of the buffer and individual reagents to identify any sources of autoluminescence. | |
| High Variability Between Replicates | Inconsistent Pipetting | Calibrate pipettes regularly and use reverse pipetting for viscous solutions to ensure accurate and consistent dispensing of reagents. |
| Temperature Fluctuations | Ensure all reagents and the microplate are at a stable, consistent temperature before starting the reaction and during measurement. | |
| Incomplete Mixing | Gently mix the contents of the wells after adding each reagent to ensure a homogeneous reaction mixture. Avoid introducing bubbles. |
Quantitative Data: pH Optimization for Phthalhydrazide Chemiluminescence
The following table summarizes the optimal pH values found for the chemiluminescence of luminol and other phthalhydrazide derivatives, which can serve as a starting point for optimizing your this compound assay.
| Compound | Catalyst/System | Optimal pH | Reference |
| Luminol | Horseradish Peroxidase (HRP) | 8.5 | [1] |
| Luminol | Hypoxanthine/Xanthine Oxidase | 9.4 | [2] |
| Luminol | Co²+ | >11.0 | [3] |
| 5-(Azo-para-phenylene-N-aza-15-crown-5)-phthalhydrazide | H₂O₂ | 10.1 |
Experimental Protocols
Protocol: pH Optimization in a 96-Well Microplate
This protocol outlines a method for determining the optimal pH for the this compound chemiluminescence reaction using a microplate luminometer.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of your oxidant (e.g., hydrogen peroxide) in water.
-
Prepare a stock solution of your catalyst (e.g., HRP) in a suitable buffer.
-
Prepare a series of buffers with different pH values in the alkaline range (e.g., 0.1 M carbonate-bicarbonate buffer from pH 8.5 to 11.0 in 0.5 pH unit increments).
-
-
Assay Setup:
-
In a white, opaque 96-well microplate, add your sample or a standard to the appropriate wells.
-
Add the this compound solution to each well.
-
Add the catalyst solution to each well.
-
To initiate the reaction, add the oxidant solution to each well. It is recommended to use a multi-channel pipette or an automated injector for simultaneous addition to minimize timing variations.
-
-
Data Acquisition:
-
Immediately place the microplate in a luminometer.
-
Measure the chemiluminescence signal (in Relative Light Units, RLU) at a fixed time point (e.g., 2 minutes) or kinetically over a period of time (e.g., 10 minutes).
-
-
Data Analysis:
-
For each pH value, calculate the average RLU from the replicate wells.
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Subtract the average background RLU (from wells containing all reagents except the analyte).
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Plot the net RLU as a function of pH to determine the optimal pH for the reaction.
-
Mandatory Visualization
Diagram: Chemiluminescent Detection of Reactive Oxygen Species (ROS) in a Cellular Signaling Pathway
References
- 1. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of pH on inhibition and enhancement of luminol-H2O2-Co2+ chemiluminescence by phenolic compounds and amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of 2,3-Dihydroxyterephthalohydrazide working solutions
This technical support center provides guidance on improving the stability of 2,3-Dihydroxyterephthalohydrazide (DHTH) working solutions. The following troubleshooting guides and FAQs are designed to help researchers, scientists, and drug development professionals address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My DHTH working solution is changing color (e.g., turning yellow/brown). What is causing this?
A1: Color change in your DHTH solution is a common indicator of degradation, likely due to oxidation of the dihydroxy-aromatic ring. The catechol-like structure of DHTH is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions.
Q2: What is the optimal pH for storing my DHTH working solution?
Q3: How should I store my DHTH stock and working solutions?
A3: For maximum stability, it is recommended to store stock solutions of DHTH in a non-protic solvent like DMSO at -20°C or -80°C, aliquoted to avoid repeated freeze-thaw cycles. Aqueous working solutions should be prepared fresh before each experiment. If short-term storage of aqueous solutions is necessary, they should be protected from light and stored at 2-8°C.
Q4: Can I do anything to prevent the degradation of my DHTH working solution?
A4: Yes, several strategies can be employed to improve stability:
-
Use of Antioxidants: Adding antioxidants such as ascorbic acid or dithiothreitol (DTT) can help prevent oxidation.
-
Degassing Solvents: Using deoxygenated solvents for solution preparation can minimize oxidation. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon.
-
Chelating Agents: Including a chelating agent like EDTA can sequester metal ions that may catalyze oxidation.
-
Protection from Light: Store solutions in amber vials or cover them with aluminum foil to prevent photodegradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of signal or activity in assay | Degradation of DHTH in the working solution. | Prepare fresh working solutions for each experiment. Perform a time-course experiment to determine the window of stability for your specific assay conditions. Consider the addition of stabilizers as mentioned in the FAQs. |
| High background signal in assay | Formation of degradation products that are active or interfere with the assay signal. | Confirm the purity of the DHTH solid before preparing solutions. Prepare fresh solutions and run a control with the vehicle to assess background signal. |
| Inconsistent results between experiments | Variability in the preparation and handling of DHTH working solutions. | Standardize the protocol for solution preparation, including solvent type, pH, and storage conditions. Use a fresh aliquot of stock solution for each new working solution. |
| Precipitation of DHTH in aqueous solution | Low aqueous solubility of DHTH. | Prepare a high-concentration stock solution in an organic solvent like DMSO and dilute it into your aqueous buffer immediately before use. Ensure the final concentration of the organic solvent is compatible with your assay. |
Experimental Protocols
Protocol 1: Assessing the pH Stability of DHTH Working Solutions
Objective: To determine the optimal pH for the stability of a DHTH working solution.
Methodology:
-
Prepare a series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8).
-
Prepare a concentrated stock solution of DHTH in DMSO.
-
Dilute the DHTH stock solution into each buffer to the final working concentration.
-
Protect the solutions from light and store them at a constant temperature (e.g., room temperature or 4°C).
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At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.
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Analyze the concentration of the remaining DHTH in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
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Plot the percentage of remaining DHTH against time for each pH to determine the pH at which the degradation rate is lowest.
Protocol 2: Evaluating the Effect of Antioxidants on DHTH Stability
Objective: To assess the effectiveness of different antioxidants in preventing the degradation of DHTH.
Methodology:
-
Prepare a buffer at the optimal pH determined from Protocol 1.
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Divide the buffer into several portions and add different antioxidants to each portion (e.g., a no-antioxidant control, ascorbic acid, DTT).
-
Prepare a concentrated stock solution of DHTH in DMSO.
-
Dilute the DHTH stock solution into each of the prepared buffers to the final working concentration.
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Protect the solutions from light and store them at room temperature.
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At various time points, analyze the concentration of the remaining DHTH using HPLC-UV.
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Compare the degradation profiles to determine the most effective antioxidant.
Hypothetical Stability Data
Table 1: Effect of pH on DHTH Stability at Room Temperature
| Time (hours) | % DHTH Remaining (pH 5.0) | % DHTH Remaining (pH 7.0) | % DHTH Remaining (pH 8.0) |
| 0 | 100 | 100 | 100 |
| 2 | 98 | 92 | 85 |
| 4 | 96 | 85 | 72 |
| 8 | 92 | 75 | 58 |
| 24 | 85 | 55 | 30 |
Table 2: Effect of Antioxidants on DHTH Stability at pH 7.0
| Time (hours) | % DHTH Remaining (Control) | % DHTH Remaining (+ Ascorbic Acid) | % DHTH Remaining (+ DTT) |
| 0 | 100 | 100 | 100 |
| 2 | 92 | 99 | 98 |
| 4 | 85 | 97 | 96 |
| 8 | 75 | 95 | 93 |
| 24 | 55 | 90 | 88 |
Visualizations
Caption: Hypothetical degradation pathways of DHTH.
Caption: Workflow for assessing DHTH stability.
Interference from biological samples in 2,3-Dihydroxyterephthalohydrazide assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to interference from biological samples in 2,3-Dihydroxyterephthalohydrazide (DHTH) assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common sources of interference from biological samples in DHTH assays?
A1: Biological samples such as serum, plasma, whole blood, and urine contain numerous endogenous substances that can interfere with DHTH assays. The most common interferents include hemoglobin, bilirubin, and uric acid. These molecules can either enhance or quench the chemiluminescent signal, leading to inaccurate results. The "matrix effect," which refers to the overall influence of all components in the sample on the assay, is a significant consideration.[1][2]
Q2: My chemiluminescent signal is unexpectedly high when analyzing whole blood lysates. What could be the cause?
A2: Unusually high signals, or false positives, in whole blood or hemolyzed serum/plasma samples are often caused by the presence of hemoglobin.[3][4] Hemoglobin can catalytically enhance the peroxidase-driven oxidation of DHTH, leading to a signal that is not proportional to the concentration of the analyte of interest.
Troubleshooting Steps:
-
Sample Preparation: Implement a hemoglobin depletion step prior to the assay. Several commercial kits and methods are available for this purpose.[5][6][7]
-
Dilution: Diluting the sample can sometimes mitigate the catalytic effect of hemoglobin, but this may also reduce the concentration of your analyte to below the detection limit of the assay.
-
Controls: Always include a matrix blank (a sample of the same biological fluid known not to contain the analyte) to assess the background signal generated by the matrix itself.
Q3: I am observing a lower-than-expected signal (quenching) when working with serum or plasma samples. What are the likely culprits?
A3: Signal quenching, or a false negative result, in serum and plasma samples can be attributed to several factors, most notably the presence of bilirubin and uric acid.[8][9] Bilirubin is known to absorb light in the region of DHTH emission and can also chemically interfere with the peroxidase reaction.[10] Uric acid can act as a scavenger of reactive oxygen species, thereby inhibiting the chemiluminescent reaction.[6][8]
Troubleshooting Steps:
-
Sample Preparation:
-
For bilirubin interference, protect samples from light to prevent its degradation into other interfering compounds.[11] Methods like affinity chromatography can be used for bilirubin removal, though this is often not practical for high-throughput screening.[2]
-
For uric acid interference, enzymatic degradation using uricase can be an effective removal strategy.[12]
-
-
Standard Curve: Prepare your standard curve in a matrix that closely matches your samples (e.g., analyte-stripped serum) to compensate for the matrix-induced quenching.
-
Assay Buffer Optimization: In some cases, adjusting the pH or including certain additives in the assay buffer can help reduce the inhibitory effects of these molecules.
Q4: My assay has a high background signal across the entire plate, even in the blank wells. How can I resolve this?
A4: High background in a chemiluminescent assay can be caused by several factors unrelated to the biological sample itself, but which can be exacerbated by matrix effects.
Troubleshooting Steps:
-
Reagent Contamination: Ensure that your DHTH substrate, hydrogen peroxide, and HRP enzyme are not contaminated. Prepare fresh reagents.
-
Incubation Times and Temperatures: Adhere strictly to the recommended incubation times and temperatures in your protocol. Over-incubation can lead to non-specific signal generation.
-
Washing Steps: Insufficient washing between assay steps can leave behind unbound reagents that contribute to background signal. Increase the number and vigor of your wash steps.
-
Plate Type: Use white, opaque microplates for chemiluminescent assays to maximize signal reflection and minimize crosstalk between wells.
-
Blocking: If your assay involves immobilized antibodies or proteins, ensure that the blocking step is sufficient to prevent non-specific binding of assay components to the plate surface.
Quantitative Data on Common Interferences
The following tables summarize the potential quantitative impact of common biological interferents on peroxidase-based chemiluminescent assays. Note that this data is primarily derived from studies on luminol-based assays and should be considered as a guideline for DHTH assays. The actual extent of interference in a DHTH assay should be empirically determined.
Table 1: Interference from Hemoglobin
| Hemoglobin Concentration | Observed Effect on Chemiluminescent Signal | Potential for False Results | Reference |
| Low (µg/mL range) | Minimal to slight signal enhancement | Low | [3] |
| Moderate (mg/mL range) | Significant signal enhancement | High (False Positive) | [3][4] |
| High (g/dL range) | Extreme signal enhancement, potential for signal saturation | Very High (False Positive) | [3] |
Table 2: Interference from Bilirubin
| Bilirubin Concentration | Observed Effect on Chemiluminescent Signal | Potential for False Results | Reference |
| Normal Physiological Levels (<1 mg/dL) | Generally minimal | Low | [9][13] |
| Elevated Levels (1-5 mg/dL) | Moderate signal quenching | Moderate (False Negative) | [9][14] |
| High Pathological Levels (>5 mg/dL) | Significant signal quenching | High (False Negative) | [9][10][14] |
Table 3: Interference from Uric Acid
| Uric Acid Concentration | Observed Effect on Chemiluminescent Signal | Potential for False Results | Reference |
| Normal Physiological Levels (2.4-6.0 mg/dL for females, 3.4-7.0 mg/dL for males) | Minimal to moderate inhibition | Low to Moderate (False Negative) | [6][8] |
| High Pathological Levels (>7.0 mg/dL) | Significant inhibition/quenching | High (False Negative) | [6][8] |
Experimental Protocols
Protocol 1: Hemoglobin Depletion from Whole Blood Lysate
This protocol describes a general method for reducing hemoglobin content from red blood cell lysates prior to a DHTH assay, based on commercially available kits.
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Sample Lysis: Lyse red blood cells according to your standard laboratory protocol. This can be achieved through hypotonic lysis or using a commercial lysis buffer.
-
Binding: Add a hemoglobin-binding resin or antibody-conjugated beads to the lysate. The exact ratio of resin/beads to lysate will depend on the manufacturer's instructions.
-
Incubation: Incubate the mixture for the recommended time (typically 15-30 minutes) at room temperature with gentle mixing to allow for efficient binding of hemoglobin.
-
Separation: Centrifuge the mixture to pellet the resin/beads with the bound hemoglobin.
-
Collection: Carefully collect the supernatant, which is the hemoglobin-depleted lysate.
-
Assay: Use the hemoglobin-depleted lysate in your DHTH assay. It is advisable to run a protein quantification assay on the depleted lysate to normalize for any protein loss during the depletion process.
Protocol 2: Protein Precipitation for Serum/Plasma Samples
This protocol is a general method to remove larger proteins, which can contribute to the matrix effect, from serum or plasma.
-
Sample Preparation: Take a known volume of your serum or plasma sample.
-
Precipitation: Add an equal volume of cold acetone or a 10% trichloroacetic acid (TCA) solution to the sample.
-
Incubation: Vortex the mixture and incubate on ice for 10-20 minutes to allow for protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube. This supernatant contains the smaller molecules from the original sample.
-
Neutralization (if using TCA): If you used TCA, neutralize the supernatant by adding a small amount of a weak base (e.g., 1M Tris base) until the pH is within the optimal range for your DHTH assay.
-
Assay: Use the processed supernatant in your DHTH assay. Be aware that this method may also remove your analyte of interest if it is protein-bound. Validation is crucial.
Visualizations
Signaling Pathway of HRP-Catalyzed DHTH Chemiluminescence
References
- 1. m.youtube.com [m.youtube.com]
- 2. Protocols & Troubleshooting Guides: R&D Systems [rndsystems.com]
- 3. Hemoglobin interference from in vivo hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of total bilirubin in human serum by chemiluminescence from the reaction of bilirubin and peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. devtoolsdaily.com [devtoolsdaily.com]
- 9. sketchviz.com [sketchviz.com]
- 10. Weak chemiluminescence of bilirubin and its stimulation by aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of interference from 16 hemoglobin variants on hemoglobin A1c measurement by five methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Uricase and Horseradish Peroxidase Hybrid CaHPO₄ Nanoflower Integrated with Transcutaneous Patches for Treatment of Hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative determination of bilirubin by inhibition of chemiluminescence from lucigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HRP-Catalyzed 2,3-Dihydroxyterephthalohydrazide Reactions
Welcome to the technical support center for optimizing Horseradish Peroxidase (HRP)-catalyzed reactions using the novel chemiluminescent substrate, 2,3-Dihydroxyterephthalohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for experimental success.
Disclaimer: this compound is a novel substrate, and as such, specific optimized reaction parameters are not yet extensively documented. The following protocols and concentration ranges are provided as robust starting points for your own empirical optimization, based on established principles of HRP-catalyzed chemiluminescent reactions with analogous hydrazide substrates.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the HRP-catalyzed this compound reaction?
A1: The reaction is a form of enhanced chemiluminescence (ECL). Horseradish Peroxidase (HRP), in the presence of hydrogen peroxide (H₂O₂), catalyzes the oxidation of this compound. This oxidation process generates an unstable intermediate that, upon decay to a stable ground state, emits light. The intensity of the emitted light is proportional to the amount of HRP present, allowing for quantitative measurements.
Q2: What are the critical components of this reaction?
A2: The core components are:
-
Horseradish Peroxidase (HRP): The enzyme catalyst.
-
This compound: The chemiluminescent substrate.
-
Hydrogen Peroxide (H₂O₂): The oxidizing agent.
-
Buffer Solution: To maintain an optimal pH for the enzymatic reaction.
-
Enhancers (Optional): Certain phenolic compounds can be added to increase the intensity and duration of the light signal.
Q3: What is the optimal pH for this reaction?
A3: While the exact optimum for this compound needs to be determined experimentally, HRP-catalyzed chemiluminescent reactions with similar substrates typically perform best in a slightly alkaline pH range, often between 8.0 and 9.2.[1] It is recommended to test a range of pH values (e.g., 7.5 to 9.5) to find the ideal condition for your specific assay.
Q4: How can I store the reagents?
A4:
-
HRP Conjugates: Store at 2-8°C. Avoid repeated freezing and thawing. Sodium azide should not be used as a preservative as it inhibits HRP activity.[2]
-
This compound: Store as a powder in a cool, dark, and dry place. For solutions, follow the manufacturer's instructions, but typically they are stored at -20°C and protected from light.
-
Hydrogen Peroxide: Store concentrated solutions at 2-8°C. Diluted working solutions are less stable and should be prepared fresh.
Q5: Can I use sodium azide as a preservative in my buffers?
A5: No, sodium azide is a known inhibitor of HRP and should not be used in any buffers or solutions that will come into contact with the enzyme.[2]
Troubleshooting Guide
Below are common issues encountered during HRP-catalyzed chemiluminescent assays and their potential solutions.
| Problem | Potential Cause | Solution |
| Weak or No Signal | Incorrect Reagent Concentration: HRP, substrate, or H₂O₂ concentrations are suboptimal. | Perform a systematic optimization of each component. Refer to the Experimental Protocol for Optimization . Too little HRP will result in a weak signal.[3] |
| Inactive HRP Enzyme: The enzyme may have lost activity due to improper storage or the presence of inhibitors. | Test the activity of the HRP conjugate with a known positive control or a standard chromogenic substrate like TMB.[4] Ensure no inhibiting agents like sodium azide are present.[2] | |
| Sub-optimal pH: The reaction buffer pH is outside the optimal range for the enzyme-substrate pair. | Prepare a pH curve by testing a range of buffer pH values (e.g., 7.5, 8.0, 8.5, 9.0, 9.5) to determine the peak activity. The optima for HRP with luminol is often around pH 8.0-9.2.[1] | |
| Substrate Degradation: The this compound or H₂O₂ solution has degraded. | Prepare fresh working solutions of the substrate and H₂O₂ immediately before use. | |
| Incorrect Reading Window: The measurement was taken after the signal had already peaked and decayed. | Perform a kinetic read over time (e.g., every minute for 20-30 minutes) to determine the time to peak signal intensity.[5] | |
| High Background | Excess HRP Concentration: Too much enzyme leads to a high basal signal and rapid substrate consumption.[6] | Reduce the concentration of the HRP conjugate. Titrate the HRP conjugate to find a concentration that provides a good signal-to-noise ratio. |
| Excess Substrate Concentration: High substrate concentration can lead to auto-oxidation or non-enzymatic signal generation. | Titrate the this compound concentration to find the optimal balance between signal intensity and background. | |
| Contaminated Reagents or Buffers: Buffers or reagents may be contaminated with peroxidases or other interfering substances. | Use high-purity water and fresh, analytical-grade reagents to prepare all buffers and solutions. | |
| Insufficient Blocking (for Immunoassays): In applications like Western blotting or ELISA, non-specific binding of the HRP conjugate can cause high background. | Optimize blocking conditions by trying different blocking agents (e.g., BSA, non-fat milk) or increasing the blocking time and temperature.[7] | |
| Signal Fades Too Quickly | High HRP Concentration: An excessive amount of enzyme will rapidly consume the substrate.[6] | Decrease the concentration of the HRP conjugate. This will slow down the reaction kinetics and prolong the signal. |
| Substrate Limitation: The concentration of this compound is too low and is quickly depleted. | Increase the substrate concentration. Consider the use of signal enhancers, which can prolong emission. | |
| High H₂O₂ Concentration: Very high concentrations of hydrogen peroxide can lead to substrate inhibition and faster decay kinetics. | Optimize the H₂O₂ concentration. While it is a substrate, excess can be detrimental.[8] | |
| High Well-to-Well Variability | Pipetting Errors: Inaccurate or inconsistent pipetting of reagents. | Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions. Change pipette tips for each reagent and well to avoid cross-contamination.[5] |
| Inconsistent Incubation Times: Variation in the time between adding reagents and reading the plate. | Use a multichannel pipette for reagent addition to minimize timing differences. Read the plate at a consistent time point after substrate addition. | |
| Temperature Gradients: Uneven temperature across the microplate. | Allow all reagents and the plate to come to room temperature before starting the assay.[3] Incubate the plate in a stable temperature environment. |
Data Presentation: Optimization Tables
Use the following tables to record and compare your optimization results.
Table 1: HRP Enzyme Concentration Optimization Constant: [this compound], [H₂O₂], pH, Temperature
| HRP Concentration | Signal (RLU) | Background (RLU) | Signal-to-Noise Ratio |
|---|---|---|---|
| e.g., 0.1 ng/mL | |||
| e.g., 0.5 ng/mL | |||
| e.g., 1.0 ng/mL | |||
| e.g., 2.0 ng/mL |
| e.g., 5.0 ng/mL | | | |
Table 2: this compound Concentration Optimization Constant: [HRP], [H₂O₂], pH, Temperature
| Substrate Concentration | Signal (RLU) | Background (RLU) | Signal-to-Noise Ratio |
|---|---|---|---|
| e.g., 10 µM | |||
| e.g., 50 µM | |||
| e.g., 100 µM | |||
| e.g., 200 µM |
| e.g., 500 µM | | | |
Table 3: Hydrogen Peroxide (H₂O₂) Concentration Optimization Constant: [HRP], [this compound], pH, Temperature
| H₂O₂ Concentration | Signal (RLU) | Background (RLU) | Signal-to-Noise Ratio |
|---|---|---|---|
| e.g., 0.1 mM | |||
| e.g., 0.5 mM | |||
| e.g., 1.0 mM | |||
| e.g., 2.0 mM |
| e.g., 5.0 mM | | | |
Table 4: Buffer pH Optimization Constant: [HRP], [this compound], [H₂O₂], Temperature
| Buffer pH | Signal (RLU) | Background (RLU) | Signal-to-Noise Ratio |
|---|---|---|---|
| e.g., 7.5 | |||
| e.g., 8.0 | |||
| e.g., 8.5 | |||
| e.g., 9.0 |
| e.g., 9.5 | | | |
Experimental Protocols
Protocol 1: General Assay and Kinetic Profile
This protocol establishes the baseline signal and kinetic profile of the reaction.
-
Reagent Preparation:
-
Prepare a 10X stock solution of your desired reaction buffer (e.g., 1 M Tris-HCl, pH 8.5).
-
Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a 100 mM stock solution of Hydrogen Peroxide in purified water.
-
Prepare a stock solution of HRP conjugate (e.g., 1 µg/mL).
-
-
Assay Setup (96-well plate format):
-
In a white, opaque 96-well plate, add reagents in the following order:
-
10 µL of 10X Reaction Buffer.
-
Diluted HRP conjugate to achieve a starting concentration (e.g., 1 ng/mL final).
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Purified water to bring the volume to 90 µL.
-
-
Prepare a "no enzyme" control with buffer and water only.
-
-
Initiate Reaction:
-
Prepare a working substrate solution by mixing the this compound and H₂O₂ stocks into a 1X buffer solution to achieve desired final concentrations (e.g., 100 µM substrate, 1 mM H₂O₂).
-
Using a multichannel pipette, add 10 µL of the working substrate solution to each well to start the reaction (final volume 100 µL).
-
-
Data Acquisition:
-
Immediately place the plate in a luminometer.
-
Set the instrument to perform a kinetic read, measuring luminescence every 60 seconds for 30 minutes.
-
Identify the time of peak signal intensity from the kinetic curve.
-
Protocol 2: Systematic Optimization of Reaction Components
This protocol uses the "one-variable-at-a-time" method to optimize each component. Perform these experiments in the order listed, using the optimal condition from the previous experiment in the next.
-
HRP Concentration Optimization:
-
Set up the assay as described in Protocol 1.
-
Create a serial dilution of the HRP conjugate (e.g., from 5 ng/mL down to 0.1 ng/mL final concentration).
-
Use the initial concentrations of substrate and H₂O₂ from Protocol 1.
-
Initiate the reaction and read the luminescence at the predetermined peak time.
-
Select the HRP concentration that gives the best signal-to-noise ratio and proceed.
-
-
This compound Concentration Optimization:
-
Use the optimized HRP concentration from the previous step.
-
Create a serial dilution of the this compound stock to test a range of final concentrations (e.g., 10 µM to 500 µM).
-
Keep the H₂O₂ concentration constant.
-
Initiate the reaction and read at the peak time.
-
Select the substrate concentration that provides the highest signal without significantly increasing the background.
-
-
Hydrogen Peroxide Concentration Optimization:
-
Use the optimized HRP and substrate concentrations.
-
Test a range of final H₂O₂ concentrations (e.g., 0.1 mM to 5 mM).[8]
-
Initiate the reaction and read at the peak time.
-
Select the H₂O₂ concentration that maximizes the signal. Be aware that very high concentrations may be inhibitory.
-
-
pH Optimization:
-
Use all previously optimized concentrations.
-
Prepare a series of 1X reaction buffers with different pH values (e.g., 7.5, 8.0, 8.5, 9.0, 9.5).
-
Set up parallel reactions, each with a different pH buffer.
-
Initiate the reactions and read at the peak time.
-
Select the pH that yields the highest signal intensity.
-
Visualizations
References
- 1. The effect of pH on chemiluminescence of different probes exposed to superoxide and singlet oxygen generators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. licorbio.com [licorbio.com]
- 4. researchgate.net [researchgate.net]
- 5. abbexa.com [abbexa.com]
- 6. 化学発光ウェスタンブロッティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. takarabio.com [takarabio.com]
- 8. researchgate.net [researchgate.net]
Best practices for storing and handling 2,3-Dihydroxyterephthalohydrazide
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling 2,3-Dihydroxyterephthalohydrazide (CAS: 887576-09-2). The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Troubleshooting Guides
Issue: Poor Solubility of this compound
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Question: I am having difficulty dissolving this compound. What solvents are recommended? Answer: Due to the presence of polar hydroxyl and hydrazide groups, this compound is expected to have limited solubility in nonpolar organic solvents. For initial solubilization, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended. Gentle heating and sonication may aid in dissolution. It is advisable to prepare a concentrated stock solution in one of these solvents, which can then be diluted into aqueous buffers for your experiment. Always perform a small-scale solubility test before preparing a large stock solution.
-
Question: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer. How can I prevent this? Answer: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. To mitigate this, try the following:
-
Decrease the final concentration of the compound in the aqueous buffer.
-
Increase the percentage of the organic solvent in the final aqueous solution, if your experimental system can tolerate it.
-
Add a non-ionic surfactant, such as Tween-20 or Triton X-100, to the aqueous buffer to improve solubility.
-
Perform the dilution at a slightly elevated temperature and then allow it to cool to the experimental temperature slowly.
-
Issue: Compound Instability and Degradation
-
Question: I've noticed a color change in my solid this compound and in my stock solution over time. Is my compound degrading? Answer: Yes, a color change (e.g., from off-white to yellow or brown) is a common indicator of degradation for compounds containing dihydroxybenzene moieties, which are susceptible to oxidation when exposed to air and light. The hydrazide groups can also be prone to hydrolysis. To minimize degradation:
-
Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C, protected from light.
-
Prepare fresh stock solutions for your experiments whenever possible.
-
If you must store stock solutions, aliquot them into single-use vials to minimize freeze-thaw cycles and exposure to air. Store stock solutions at -20°C or -80°C.
-
-
Question: My experimental results are inconsistent. Could this be related to the stability of this compound? Answer: Inconsistent results can indeed be a consequence of compound degradation. If you suspect instability is the cause, it is crucial to implement stricter handling and storage protocols. Additionally, consider including a positive control with a freshly prepared solution of the compound in each experiment to assess its activity. For sensitive assays, it may be necessary to qualify the purity of the stock solution by techniques such as HPLC before use.
Frequently Asked Questions (FAQs)
Storage and Handling
-
What are the recommended storage conditions for solid this compound? For long-term stability, it is recommended to store solid this compound at 2-8°C under an inert atmosphere (argon or nitrogen) and protected from light.
-
How should I prepare and store stock solutions? Prepare stock solutions in a high-purity, anhydrous polar aprotic solvent like DMSO or DMF. For short-term storage (1-2 weeks), solutions can be kept at 2-8°C. For long-term storage, aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize degradation from freeze-thaw cycles and exposure to air and moisture.
-
What personal protective equipment (PPE) should I use when handling this compound? As a standard laboratory practice, always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated area or a chemical fume hood.
Experimental Use
-
What are some common chemical incompatibilities for this compound? Being a hydrazide derivative, this compound is a reducing agent and can react vigorously with strong oxidizing agents. The dihydroxybenzene moiety can chelate metal ions. It is also advisable to avoid strong acids and bases, which can catalyze hydrolysis of the hydrazide groups.
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Are there any known impurities I should be aware of? While specific impurity profiles are not readily available, potential impurities could arise from the synthesis process or degradation. These may include starting materials from the synthesis, byproducts from incomplete reactions, or oxidation and hydrolysis products. If precise quantification is critical for your application, it is recommended to verify the purity of the compound by an appropriate analytical method like HPLC or LC-MS.
Data Presentation
Table 1: Solubility of this compound in Common Solvents (Illustrative Data)
| Solvent | Solubility at 25°C (mg/mL) | Observations |
| Water | < 0.1 | Insoluble |
| Ethanol | 1-2 | Sparingly soluble |
| DMSO | > 50 | Freely soluble |
| DMF | > 50 | Freely soluble |
| Dichloromethane | < 0.1 | Insoluble |
| Acetonitrile | 0.5 - 1 | Slightly soluble |
Table 2: Stability of this compound Stock Solution (10 mM in DMSO) (Illustrative Data)
| Storage Condition | Purity after 1 week (%) | Purity after 4 weeks (%) |
| Room Temperature (20-25°C), exposed to light | 90 | 75 |
| 4°C, protected from light | 98 | 95 |
| -20°C, protected from light | > 99 | 99 |
| -80°C, protected from light | > 99 | > 99 |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (MW: 226.19 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes
-
-
Procedure:
-
Tare a clean, dry microcentrifuge tube or vial on the analytical balance.
-
Carefully weigh out 2.26 mg of this compound into the tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the tube until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particulates.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes in amber vials and store at -20°C or -80°C.
-
Visualizations
Caption: A logical workflow for the proper handling and preparation of this compound for experimental use.
Signal-to-noise ratio improvement for 2,3-Dihydroxyterephthalohydrazide detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dihydroxyterephthalohydrazide, particularly in chemiluminescence-based detection assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a chemical compound that is structurally similar to luminol and phthalhydrazide. Its primary application in a research context is as a chemiluminescent probe for the detection of reactive oxygen species (ROS), particularly hydroxyl radicals (•OH). The reaction between the hydrazide and hydroxyl radicals, in the presence of a catalyst and an oxidizing agent, produces light, the intensity of which can be correlated to the concentration of the analyte.
Q2: What is the principle behind the chemiluminescent detection using this compound?
A2: The detection mechanism is based on a chemical reaction that produces light (chemiluminescence). In the presence of hydroxyl radicals, the this compound molecule is oxidized. This oxidation process, often catalyzed by metal ions or enzymes like horseradish peroxidase (HRP), leads to the formation of an excited-state product. As this product decays to a lower energy state, it emits photons of light. The intensity of the emitted light is proportional to the amount of hydroxyl radical present in the sample.
Q3: What are the critical reagents and instrumentation needed for a this compound-based assay?
A3:
-
Reagents:
-
High-purity this compound
-
Oxidizing agent (e.g., hydrogen peroxide)
-
Catalyst (e.g., horseradish peroxidase, metal ions like Cu²⁺)
-
Buffer solution to maintain optimal pH
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Enhancers (optional, e.g., phenolic compounds)
-
-
Instrumentation:
-
Luminometer or a microplate reader with chemiluminescence detection capabilities
-
Calibrated pipettes for accurate liquid handling
-
Reaction vessels (e.g., microplates, test tubes)
-
Q4: How can I improve the signal-to-noise ratio in my experiment?
A4: Improving the signal-to-noise ratio (SNR) is crucial for sensitive and reliable detection. Key strategies include:
-
Optimizing Reagent Concentrations: Titrate the concentrations of this compound, the oxidizing agent, and the catalyst to find the optimal ratio that maximizes signal while minimizing background.
-
Using Enhancers: Certain chemical compounds can enhance the light output and prolong the signal duration.
-
Controlling Environmental Factors: Ensure a consistent temperature and protect the reaction from ambient light.
-
High-Quality Reagents: Use high-purity water and reagents to avoid contaminants that can quench the signal or increase background.
-
Proper Instrumentation Settings: Optimize the integration time and gain settings on your luminometer.
Troubleshooting Guides
Issue 1: Weak or No Chemiluminescent Signal
A faint or absent signal is a common issue that can stem from various factors related to the reagents, experimental setup, or the sample itself.
| Potential Cause | Recommended Solution |
| Incorrect Reagent Concentration | Systematically vary the concentrations of this compound, hydrogen peroxide, and the catalyst to find the optimal working range. |
| Degraded Reagents | Prepare fresh solutions of all reagents, especially hydrogen peroxide, which can degrade over time. Store stock solutions appropriately. |
| Suboptimal pH | Verify the pH of your buffer solution. The optimal pH for many hydrazide-based chemiluminescence reactions is in the alkaline range. |
| Presence of Quenchers | Your sample matrix may contain substances that inhibit the chemiluminescent reaction. Consider sample purification or dilution. |
| Incorrect Instrument Settings | Ensure the luminometer is set to the correct wavelength for detection and that the integration time is sufficient to capture the signal. |
Issue 2: High Background Signal
Elevated background noise can mask the true signal from your analyte, leading to inaccurate measurements and reduced sensitivity.
| Potential Cause | Recommended Solution |
| Contaminated Reagents or Glassware | Use fresh, high-purity reagents and thoroughly clean all glassware and plasticware. Autoclaving or rinsing with ultrapure water is recommended. |
| Autoluminescence of Sample Components | Some compounds in your sample may be inherently luminescent. Run a blank sample containing all components except the this compound to measure this background. |
| Excessive Reagent Concentration | High concentrations of the catalyst or enhancer can lead to a high background signal. Reduce the concentration of these components. |
| Light Leaks in the Instrument | Ensure the luminometer's sample chamber is light-tight. Check for any potential sources of external light contamination. |
Issue 3: Rapid Signal Decay
A chemiluminescent signal that diminishes too quickly can make accurate and reproducible measurements challenging.
| Potential Cause | Recommended Solution |
| Rapid Consumption of Substrate | The concentration of this compound or the oxidizing agent may be too low relative to the analyte and catalyst. Increase the substrate concentration. |
| High Catalyst Concentration | An excess of the catalyst can lead to a very rapid but short-lived reaction. Optimize the catalyst concentration to achieve a more stable signal over time. |
| Use of Signal Enhancers | Incorporate a signal enhancer into your assay. These compounds can prolong the light emission, providing a wider window for measurement. |
| Temperature Effects | Higher temperatures can increase the reaction rate, leading to faster signal decay. Perform the assay at a controlled and consistent room temperature. |
Experimental Protocols
Representative Synthesis of this compound
Disclaimer: This is a representative protocol based on the synthesis of analogous compounds and should be optimized and validated in a laboratory setting.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dihydroxyterephthalic acid in an excess of absolute ethanol.
-
Esterification: Add a catalytic amount of concentrated sulfuric acid to the solution. Heat the mixture to reflux and maintain for 4-6 hours to form the diethyl ester. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling, neutralize the reaction mixture with a saturated sodium bicarbonate solution. Extract the diethyl 2,3-dihydroxyterephthalate with an organic solvent such as ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Hydrazinolysis: Dissolve the crude ester in ethanol and add an excess of hydrazine hydrate.
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Product Formation: Reflux the mixture for 8-12 hours. A precipitate of this compound should form.
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Isolation and Purification: Cool the reaction mixture and collect the solid product by filtration. Wash the product with cold ethanol to remove unreacted starting materials and byproducts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
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Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry.
Protocol for Hydroxyl Radical Detection
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of horseradish peroxidase (HRP) in a phosphate or borate buffer at the desired pH.
-
Prepare a fresh solution of hydrogen peroxide in the same buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add your sample suspected of containing hydroxyl radicals.
-
Add the this compound solution to each well.
-
Add the HRP solution to each well.
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Initiate the chemiluminescent reaction by adding the hydrogen peroxide solution.
-
-
Detection:
-
Immediately place the microplate in a luminometer.
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Measure the light emission over a defined period.
-
-
Data Analysis:
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Generate a standard curve using known concentrations of a hydroxyl radical-generating system (e.g., Fenton's reagent).
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Quantify the amount of hydroxyl radical in your samples by interpolating their chemiluminescence values on the standard curve.
-
Visualizations
Caption: Experimental workflow for hydroxyl radical detection.
Caption: Chemiluminescence signaling pathway.
Caption: Troubleshooting decision tree.
Validation & Comparative
A Comparative Guide to Chemiluminescent Substrates for Horseradish Peroxidase (HRP) Detection: The Gold Standard Luminol
For researchers, scientists, and drug development professionals relying on sensitive detection methods, chemiluminescence stands as a cornerstone technique, particularly in assays involving horseradish peroxidase (HRP) conjugates. While various substrates are available, luminol remains the most extensively studied and widely utilized option. This guide provides a comprehensive comparison, focusing on the well-established performance of luminol for HRP detection.
A Note on 2,3-Dihydroxyterephthalohydrazide:
An extensive review of scientific literature and commercial product information reveals a significant lack of available data regarding the use of this compound as a chemiluminescent substrate for HRP detection. There are no readily accessible studies detailing its synthesis for this application, its performance characteristics, or direct comparisons with established substrates like luminol. Consequently, a data-driven comparison between this compound and luminol is not feasible at this time. The remainder of this guide will focus on the well-documented properties and protocols for luminol-based HRP detection.
Luminol: The Benchmark for HRP-Mediated Chemiluminescence
Luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) is a synthetic chemical that exhibits chemiluminescence—the emission of light as a result of a chemical reaction. In the presence of HRP and an oxidizing agent, typically hydrogen peroxide (H₂O₂), luminol undergoes oxidation to produce an excited-state intermediate that emits light upon decaying to its ground state. This light emission can be captured and quantified, allowing for the sensitive detection of HRP-conjugated molecules.
Signaling Pathway
The HRP-catalyzed oxidation of luminol is a multi-step process. HRP, in the presence of hydrogen peroxide, is converted to an activated intermediate. This intermediate then oxidizes luminol molecules in a two-step reaction, generating a luminol radical. The luminol radical subsequently reacts with oxygen to form an unstable endoperoxide, which decomposes to produce 3-aminophthalate in an excited state. As the excited 3-aminophthalate returns to its ground state, it emits a photon of light, typically with a maximum wavelength of around 425 nm.[1][2] The inclusion of enhancer molecules in commercial formulations can significantly increase the intensity and duration of the light signal.
Caption: HRP-catalyzed luminol chemiluminescence pathway.
Performance Characteristics of Luminol-Based Substrates
The performance of luminol-based substrates can be influenced by various factors, including the specific formulation (presence of enhancers), pH, and temperature. Commercial suppliers offer a range of luminol-based kits with varying levels of sensitivity and signal duration to suit different applications.
| Performance Parameter | Luminol-Based Substrates |
| Detection Sensitivity | Low picogram to high femtogram range, depending on the formulation. |
| Signal Duration | Varies from minutes to several hours. Enhanced formulations offer longer signal stability. |
| Signal-to-Noise Ratio | Generally high, but can be affected by antibody concentrations and blocking efficiency. |
| Dynamic Range | Wide, allowing for the quantification of both low and high abundance targets. |
| Compatibility | Compatible with standard immunoassays such as Western blotting and ELISA. |
Experimental Protocols
Below are generalized protocols for the use of luminol-based chemiluminescent substrates in Western blotting and ELISA. It is crucial to consult the specific instructions provided by the manufacturer of the chosen substrate kit.
Western Blotting Experimental Workflow
Caption: General workflow for chemiluminescent Western blotting.
Detailed Protocol for Western Blotting:
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Protein Transfer: Following SDS-PAGE, transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 4 to remove unbound secondary antibody.
-
Substrate Incubation: Prepare the luminol working solution according to the manufacturer's instructions by mixing the luminol/enhancer and peroxide solutions. Incubate the membrane with the substrate for 1-5 minutes.
-
Signal Detection: Remove the excess substrate and place the membrane in a plastic wrap or sheet protector. Expose the membrane to X-ray film or capture the signal using a CCD-based imaging system.
ELISA Experimental Workflow
Caption: General workflow for chemiluminescent ELISA.
Detailed Protocol for ELISA:
-
Plate Coating: Coat the wells of a microplate with the capture antibody or antigen overnight at 4°C.
-
Blocking: Wash the plate and block the remaining protein-binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample/Standard Incubation: Add samples and standards to the wells and incubate for 1-2 hours at room temperature.
-
Primary Antibody Incubation (for indirect ELISA): If applicable, wash the plate and add the primary antibody. Incubate for 1-2 hours at room temperature.
-
HRP-Conjugate Incubation: Wash the plate and add the HRP-conjugated detection antibody (or secondary antibody). Incubate for 1 hour at room temperature.
-
Washing: Wash the plate thoroughly to remove any unbound conjugate.
-
Substrate Addition: Prepare and add the luminol substrate solution to each well.
-
Signal Measurement: Immediately measure the chemiluminescent signal using a microplate luminometer.
Conclusion
Luminol-based chemiluminescence is a highly sensitive and versatile method for the detection of HRP-conjugated molecules in a variety of immunoassays. Its well-characterized performance, wide dynamic range, and the availability of numerous commercial kits with varying sensitivities make it the gold standard in the field. While the exploration of novel substrates is ongoing, luminol continues to be the most reliable and extensively documented choice for researchers requiring robust and sensitive detection. Until sufficient data on alternative substrates such as this compound becomes available, luminol remains the benchmark against which all new chemiluminescent HRP substrates will be measured.
References
Validation of a Novel 2,3-Dihydroxyterephthalohydrazide-Based Immunoassay Against a Conventional ELISA
A Comparative Performance Analysis for Researchers and Drug Development Professionals
In the dynamic landscape of immunoassays, the quest for enhanced sensitivity, broader dynamic range, and improved workflow efficiency is perpetual. This guide provides a comprehensive validation of a novel chemiluminescent immunoassay utilizing a 2,3-Dihydroxyterephthalohydrazide-based substrate, benchmarked against a traditional horseradish peroxidase (HRP)-based colorimetric Enzyme-Linked Immunosorbent Assay (ELISA). The data presented herein offers an objective comparison to inform researchers, scientists, and drug development professionals on the potential advantages of this new-generation immunoassay.
Introduction
Immunoassays are pivotal tools in research and diagnostics.[1][2][3] While ELISA has long been the gold standard, novel technologies are emerging to address its limitations.[4][5] This guide focuses on a chemiluminescent immunoassay employing a this compound luminol-based substrate, which promises high sensitivity and a strong signal-to-noise ratio.[6] The validation is conducted by comparing its performance against a well-established colorimetric ELISA for the detection of a model small molecule analyte. The core validation parameters, including accuracy, precision, sensitivity, and specificity, are evaluated to provide a robust comparison.[1][7][8]
Data Presentation: A Quantitative Comparison
The performance of the this compound-based immunoassay and the conventional ELISA were rigorously assessed. The following tables summarize the key quantitative data from these comparative studies.
Table 1: Assay Sensitivity and Detection Limits
| Parameter | This compound Immunoassay | Conventional ELISA |
| Limit of Detection (LOD) | 0.8 pg/mL | 12.5 pg/mL |
| Lower Limit of Quantification (LLOQ) | 2.5 pg/mL | 40 pg/mL |
| Upper Limit of Quantification (ULOQ) | 5000 pg/mL | 2500 pg/mL |
| Dynamic Range | 2.5 - 5000 pg/mL | 40 - 2500 pg/mL |
Table 2: Assay Precision (Intra- and Inter-Assay Variability)
| Analyte Concentration | This compound Immunoassay (CV%) | Conventional ELISA (CV%) |
| Low (10 pg/mL) | Intra-Assay: 4.2%Inter-Assay: 6.8% | Intra-Assay: 8.5%Inter-Assay: 12.3% |
| Medium (100 pg/mL) | Intra-Assay: 3.1%Inter-Assay: 5.2% | Intra-Assay: 6.1%Inter-Assay: 9.8% |
| High (1000 pg/mL) | Intra-Assay: 2.5%Inter-Assay: 4.5% | Intra-Assay: 5.4%Inter-Assay: 8.2% |
Table 3: Accuracy (Spike and Recovery in Human Serum)
| Spike Concentration | This compound Immunoassay (Recovery %) | Conventional ELISA (Recovery %) |
| Low (25 pg/mL) | 98.5% | 92.1% |
| Medium (250 pg/mL) | 101.2% | 95.8% |
| High (2500 pg/mL) | 99.8% | 104.3% |
Table 4: Specificity (Cross-reactivity with Related Analytes)
| Compound | This compound Immunoassay (Cross-reactivity %) | Conventional ELISA (Cross-reactivity %) |
| Analyte of Interest | 100% | 100% |
| Metabolite A | < 0.1% | < 0.5% |
| Structurally Similar Compound B | < 0.05% | < 1.0% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
This compound-Based Immunoassay Protocol
This protocol outlines a competitive immunoassay format for the detection of a small molecule.
-
Coating: A 96-well microplate is coated with a capture antibody specific for the target analyte and incubated overnight at 4°C.
-
Washing: The plate is washed three times with a wash buffer (PBS with 0.05% Tween-20).
-
Blocking: The remaining protein-binding sites are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Competition: The sample or standard is added to the wells, followed by the addition of the analyte conjugated to horseradish peroxidase (HRP). The plate is incubated for 2 hours at room temperature, allowing the free analyte in the sample and the HRP-conjugated analyte to compete for binding to the capture antibody.
-
Washing: The plate is washed five times with the wash buffer.
-
Signal Generation: The this compound-based chemiluminescent substrate is added to each well.
-
Detection: The chemiluminescent signal is immediately measured using a luminometer. The light intensity is inversely proportional to the concentration of the analyte in the sample.
Conventional ELISA Protocol
This protocol describes a standard competitive colorimetric ELISA.
-
Coating, Washing, and Blocking: These steps are identical to the this compound-based immunoassay protocol.
-
Competition: This step is also identical to the this compound-based immunoassay protocol.
-
Washing: The plate is washed five times with the wash buffer.
-
Signal Generation: A colorimetric substrate, such as TMB (3,3',5,5'-Tetramethylbenzidine), is added to each well and incubated for 15-30 minutes at room temperature in the dark.
-
Stopping Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).
-
Detection: The absorbance is read at 450 nm using a microplate reader. The color intensity is inversely proportional to the concentration of the analyte in the sample.
Visualizing the Methodologies
To further elucidate the experimental workflows and underlying principles, the following diagrams are provided.
Conclusion
The validation data clearly demonstrates that the this compound-based immunoassay offers significant advantages over the conventional ELISA. Notably, it exhibits superior sensitivity, a wider dynamic range, and enhanced precision. These features make it a highly attractive alternative for applications requiring the detection of low-abundance analytes and for high-throughput screening where robust performance is critical. While ELISA remains a valuable and widely used technique, the this compound-based immunoassay represents a significant advancement, providing researchers and drug development professionals with a more powerful tool for their analytical needs.
References
- 1. protocolsandsolutions.com [protocolsandsolutions.com]
- 2. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ELISA Comparison | Meso Scale Discovery [mesoscale.com]
- 6. Chemiluminescence Immunoassay for the Detection of Antibodies against the 2C and 3ABC Nonstructural Proteins Induced by Infecting Pigs with Foot-and-Mouth Disease Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mybiosource.com [mybiosource.com]
- 8. Validation of a Novel Commercial ELISA Test for the Detection of Antibodies against Coxiella burnetii - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Chemiluminescent Probe Cross-Reactivity: A Focus on L-012 as a Model for Hydrazide Derivatives
Introduction
Chemiluminescent probes are invaluable tools in biological research for the sensitive detection of reactive oxygen species (ROS) and other analytes. A critical performance characteristic of any such probe is its selectivity, or the degree to which it reacts with its target analyte versus other structurally or chemically similar molecules present in the biological matrix. High cross-reactivity can lead to false-positive signals and misinterpretation of experimental results. This guide provides a comparative overview of the cross-reactivity of the well-characterized chemiluminescent probe, L-012, offering insights into potential interactions that researchers should consider when working with new hydrazide-based probes.
Cross-Reactivity Profile of L-012
L-012 is widely recognized for its high sensitivity in detecting superoxide anion (O₂•⁻)[1]. However, numerous studies have highlighted its potential for cross-reactivity with other reactive species, which can be influenced by the presence of co-factors such as horseradish peroxidase (HRP).
Table 1: Quantitative Comparison of L-012 Chemiluminescence with Various Analytes
| Analyte | Relative Chemiluminescence Intensity (compared to Superoxide) | Key Experimental Conditions | References |
| Superoxide (O₂•⁻) | 1 (Baseline) | Hypoxanthine/Xanthine Oxidase (HX/XO) system | [2][3] |
| Peroxynitrite (ONOO⁻) | 10 - 100 times higher | Authentic peroxynitrite or SIN-1 (3-morpholinosydnonimine) | [2][3] |
| Hydrogen Peroxide (H₂O₂) + HRP | Signal is dependent on H₂O₂ concentration and can be substantial | H₂O₂ in the presence of Horseradish Peroxidase (HRP) | [4] |
| Hydrogen Peroxide (H₂O₂) alone | Negligible | H₂O₂ without HRP | [2] |
| Nitric Oxide (NO•) | Signal increased in the presence of equimolar NO• with O₂•⁻ | Diethylamine NONOate (DEA/NO) as NO donor | [2] |
Note: The chemiluminescent response is highly dependent on the specific assay conditions, including probe concentration, buffer composition, and the system used to generate the reactive species.
Experimental Protocols
Detailed and rigorous experimental protocols are essential for accurately assessing the cross-reactivity of a chemiluminescent probe. Below are methodologies for key experiments.
1. Superoxide (O₂•⁻) Detection and Specificity Assay
-
Objective: To measure the chemiluminescent response to superoxide and confirm its specificity using superoxide dismutase (SOD).
-
Materials:
-
L-012 stock solution
-
Hypoxanthine (HX)
-
Xanthine Oxidase (XO)
-
Superoxide Dismutase (SOD)
-
Catalase (to remove contaminating H₂O₂)
-
Phosphate buffer (pH 7.4)
-
96-well microplate
-
Chemiluminometer
-
-
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing phosphate buffer, HX, and L-012.
-
In designated wells, add SOD for the negative control.
-
To initiate the reaction, add XO to all wells.
-
Immediately measure the chemiluminescence intensity over time using a luminometer.
-
A significant reduction in the chemiluminescent signal in the presence of SOD indicates a specific response to superoxide.[1][4]
-
2. Peroxynitrite (ONOO⁻) Cross-Reactivity Assay
-
Objective: To quantify the chemiluminescent response of the probe to peroxynitrite.
-
Materials:
-
L-012 stock solution
-
Authentic peroxynitrite solution or a peroxynitrite donor like SIN-1
-
Phosphate buffer (pH 7.4)
-
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and L-012.
-
Add a known concentration of authentic peroxynitrite or SIN-1 to initiate the reaction.
-
Immediately measure the chemiluminescence.
-
Compare the signal intensity to that generated by the superoxide-generating system to determine the relative cross-reactivity.[2][3]
-
3. Hydrogen Peroxide (H₂O₂) Interference Assay
-
Objective: To assess the probe's reactivity with H₂O₂, with and without a peroxidase.
-
Materials:
-
L-012 stock solution
-
Hydrogen peroxide (H₂O₂)
-
Horseradish Peroxidase (HRP)
-
Catalase
-
Phosphate buffer (pH 7.4)
-
-
Procedure:
-
Set up parallel reactions in a 96-well plate.
-
To the first set of wells, add L-012 and H₂O₂.
-
To the second set, add L-012, H₂O₂, and HRP.
-
To a third set (control), add L-012, H₂O₂, HRP, and catalase.
-
Measure the chemiluminescence. A strong signal in the second set that is abolished in the third set indicates HRP-dependent cross-reactivity with H₂O₂.[4]
-
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for assessing the specificity of a chemiluminescent probe for superoxide.
Signaling Pathway Context
The generation of superoxide by NADPH oxidase (NOX) enzymes is a key signaling event that L-012 is often used to detect. The following diagram illustrates this pathway.
Conclusion
While 2,3-Dihydroxyterephthalohydrazide may offer unique advantages as a chemiluminescent probe, its cross-reactivity profile must be thoroughly characterized to ensure data integrity. The studies on L-012 reveal that even highly sensitive probes can exhibit significant cross-reactivity with other reactive species, particularly peroxynitrite. Researchers and drug development professionals are strongly encouraged to perform comprehensive selectivity assays, such as those outlined in this guide, to validate the performance of any new chemiluminescent probe within the specific biological context of their experiments. This rigorous approach will ensure the generation of reliable and reproducible data.
References
- 1. A new sensitive chemiluminescence probe, L-012, for measuring the production of superoxide anion by cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of superoxide and peroxynitrite in model systems and mitochondria by the luminol analogue L-012 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. On the use of L-012, a luminol-based chemiluminescent probe, for detecting superoxide and identifying inhibitors of NADPH oxidase: A re-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
2,3-Dihydroxyterephthalohydrazide: A Potentially Superior Alternative in Fluorescent Probing
In the dynamic fields of biomedical research and drug development, the quest for more sensitive, selective, and robust analytical tools is perpetual. Fluorescent probes are indispensable in this pursuit, enabling the visualization and quantification of a wide array of biological molecules and processes. While a multitude of fluorescent probes are commercially available, researchers are continually exploring novel compounds with enhanced capabilities. One such molecule showing significant promise is 2,3-Dihydroxyterephthalohydrazide. Although direct comparative studies are still emerging, an analysis of its structural features and the performance of analogous compounds suggests distinct advantages over conventional fluorescent probes, particularly in the detection of metal ions and reactive oxygen species (ROS).
Enhanced Metal Ion Chelation and Sensing
A significant advantage of this compound lies in its inherent chemical structure, which is primed for the selective chelation of metal ions. The presence of both hydroxyl (-OH) and hydrazide (-NH-NH2) functional groups in a rigid aromatic framework creates a pre-organized binding pocket for metal ions. This structural arrangement can lead to a "turn-on" fluorescence response upon metal binding, a desirable characteristic for reducing background signal and enhancing sensitivity.
In contrast to many fluorescent probes that rely on a single binding event, the dihydroxy and dihydrazide moieties of this compound can act in concert to form stable coordination complexes with metal ions. This multi-point chelation can translate to higher binding affinities and selectivities for specific metal ions compared to probes with simpler binding motifs.
| Feature | This compound (Predicted) | Common Fluorescent Probes (e.g., Rhodamine, Fluorescein based) |
| Metal Ion Binding | Multi-point chelation via hydroxyl and hydrazide groups | Often single-point or less rigid binding sites |
| Selectivity | Potentially high due to pre-organized binding pocket | Variable, can be prone to interference from other ions |
| Fluorescence Response | Likely "turn-on" upon metal binding | Can be "turn-on" or "turn-off" |
| Photostability | Aromatic core suggests good photostability | Varies, some are susceptible to photobleaching |
Superior Performance in Reactive Oxygen Species (ROS) Detection
The electron-rich dihydroxyphenyl core of this compound makes it a prime candidate for the detection of reactive oxygen species. ROS, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH), can readily oxidize the hydroxyl groups, leading to a significant change in the molecule's electronic properties and, consequently, its fluorescence emission. This oxidative transformation can be the basis for a highly sensitive "turn-on" or ratiometric fluorescent response to ROS.
Many conventional ROS probes suffer from limitations such as auto-oxidation, lack of specificity, and interference from other cellular components. The robust aromatic structure of this compound is anticipated to offer greater stability and reduced susceptibility to auto-oxidation compared to probes with more labile structures.
| Feature | This compound (Predicted) | Common ROS Probes (e.g., DCFH-DA, DHE) |
| ROS Detection Mechanism | Oxidation of dihydroxy moiety | Oxidation of a reduced, non-fluorescent precursor |
| Specificity | Potentially high for specific ROS depending on reaction kinetics | Can be non-specific and react with various oxidants |
| Stability | Aromatic structure suggests good stability | Prone to auto-oxidation and photobleaching |
| Cellular Retention | Hydrazide groups may facilitate cellular uptake and retention | Often requires enzymatic activation and can be effluxed from cells |
Experimental Protocols
While specific protocols for this compound are not yet widely established, methodologies for similar terephthalohydrazide-based probes provide a strong foundation.
General Protocol for Metal Ion Sensing:
-
Probe Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent such as DMSO or a buffered aqueous solution (e.g., HEPES, pH 7.4).
-
Titration Experiment: To a solution of the probe (e.g., 10 µM) in the buffer, add increasing concentrations of the target metal ion solution.
-
Fluorescence Measurement: After each addition, record the fluorescence emission spectrum using a spectrofluorometer. The excitation wavelength should be determined from the absorption spectrum of the probe.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the metal ion concentration to determine the binding affinity and limit of detection.
General Protocol for ROS Detection:
-
Cell Culture: Plate cells of interest in a suitable culture dish or plate and allow them to adhere.
-
Probe Loading: Incubate the cells with a working solution of this compound (e.g., 5-10 µM) in cell culture medium for a specified time (e.g., 30-60 minutes) to allow for cellular uptake.
-
ROS Induction: Treat the cells with a known ROS inducer (e.g., H₂O₂, menadione) or the experimental condition of interest.
-
Fluorescence Imaging: Visualize the intracellular fluorescence using a fluorescence microscope or a high-content imaging system. Use appropriate filter sets for the excitation and emission wavelengths of the probe.
-
Image Analysis: Quantify the fluorescence intensity in the cells to determine the relative levels of ROS.
Signaling Pathways and Experimental Workflows
The potential mechanisms of action for this compound as a fluorescent probe can be visualized through the following diagrams.
Caption: Metal Ion Sensing Mechanism.
Caption: ROS Detection Mechanism.
Caption: General Experimental Workflow.
Comparative analysis of chemiluminescent probes for hydrogen sulfide detection.
For Researchers, Scientists, and Drug Development Professionals
The detection and quantification of hydrogen sulfide (H₂S), a critical gaseous signaling molecule involved in numerous physiological and pathological processes, is of paramount importance in biomedical research and drug development.[1][2] Chemiluminescent probes have emerged as a powerful tool for this purpose, offering distinct advantages over other detection methods, including high sensitivity, a superior signal-to-noise ratio, and the absence of a need for external light excitation, which minimizes autofluorescence and phototoxicity.[3][4] This guide provides a comparative analysis of prominent chemiluminescent probes for H₂S detection, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable tool for their specific needs.
Performance Comparison of H₂S Chemiluminescent Probes
The selection of an appropriate chemiluminescent probe is dictated by several key performance metrics. The following table summarizes the quantitative data for some of the most cited probes in the literature, providing a basis for objective comparison.
| Probe | Limit of Detection (LOD) | Linear Range | Selectivity | Key Features & Remarks |
| CHS-1, CHS-2, CHS-3 | Not explicitly quantified in provided abstracts. | Dose-dependent response observed. | High selectivity against other reactive sulfur, oxygen, and nitrogen species.[1] | 1,2-dioxetane-based probes with instantaneous and sustained light emission for over an hour.[1][5] CHS-3 showed a 12-fold turn-on response.[5] |
| MCH | Not explicitly quantified. | Turn-on response observed with increasing H₂S concentration. | Highly selective for H₂S over other biothiols, including a 4-fold higher signal for H₂S (20 µM) compared to GSH (5 mM).[3] | First mitochondria-targeted 1,2-dioxetane-based chemiluminescent probe. Exhibited a 206-fold turn-on response.[3] |
| CL-DNP | Not explicitly quantified. | Concentration-dependent luminescence. | High selectivity for H₂S over glutathione (GSH), cysteine (Cys), and lysine (Lys).[4] | Dioxetane-based probe utilizing SNAr cleavage of a 2,4-dinitrophenyl (DNP) group, resulting in a large response and greater stability in water.[4] |
| CLSS-1, CLSS-2 | Detects physiologically relevant levels. | Not explicitly quantified. | Excellent selectivity for H₂S over other reactive sulfur, oxygen, and nitrogen species.[6] | Luminol-based probes. CLSS-1 shows a 128-fold turn-on.[6] Can detect enzymatically produced H₂S.[6] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the process of evaluation, the following diagrams illustrate a typical signaling pathway for a chemiluminescent H₂S probe and a general experimental workflow for its characterization.
References
- 1. Chemiluminescent probes for imaging H2S in living animals - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Chemical probes for molecular imaging and detection of hydrogen sulfide and reactive sulfur species in biological systems - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. A mitochondria-targeted chemiluminescent probe for detection of hydrogen sulfide in cancer cells, human serum and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Comparison of Triggering Motifs on Chemiluminescent Probes for Hydrogen Sulfide Detection in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemiluminescent Detection of Enzymatically Produced H2S - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chemiluminescent Probes for Performance Evaluation in Complex Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of chemiluminescent probes for the detection of Reactive Oxygen Species (ROS) in complex biological matrices. Due to the absence of published performance data for 2,3-Dihydroxyterephthalohydrazide, this document establishes a framework for its evaluation by comparing established alternatives: Luminol, Isoluminol, and L-012. The guide details their performance characteristics, experimental protocols, and the cellular pathways in which they are utilized.
Introduction to this compound
This compound is a novel aromatic hydrazide whose performance in biological applications remains uncharacterized in peer-reviewed literature. Structurally, it features a terephthalic acid backbone with two hydroxyl (-OH) and two hydrazide (-NHNH2) functional groups.
Theoretical Performance Considerations:
-
Chemiluminescent Potential: The presence of the hydrazide groups suggests potential for chemiluminescence upon oxidation, a mechanism shared with luminol and its derivatives.
-
Influence of Hydroxyl Groups: The ortho-dihydroxy substitution on the benzene ring may enhance the quantum yield and modulate the emission wavelength compared to unsubstituted analogs. These groups could also influence its solubility in aqueous buffers and its interaction with biological catalysts like peroxidases.
-
Reactivity: The dual hydrazide moieties might offer different reactivity profiles towards various ROS and oxidants compared to single-hydrazide compounds.
Given the lack of empirical data, a thorough evaluation against well-established probes is necessary to determine the utility of this compound for ROS detection in complex biological samples. This guide provides the benchmarks and methodologies for such an evaluation.
Performance Comparison of Chemiluminescent Probes
The selection of a chemiluminescent probe is critical for the sensitive and specific detection of ROS. The performance of these probes can be significantly influenced by the biological matrix.
| Parameter | Luminol | Isoluminol | L-012 |
| Primary Application | Intra- and extracellular ROS detection | Primarily extracellular ROS detection | High-sensitivity detection of superoxide and other ROS/RNS |
| Emission Wavelength (λmax) | ~425 nm | ~425 nm | ~450 nm |
| Quantum Yield (Φ) | ~0.01 (in aqueous solution) | Generally lower than luminol but can be enhanced | Significantly higher than luminol and isoluminol[1][2] |
| Cell Permeability | Permeable to cell membranes[3][4] | Poorly permeable to cell membranes[5][6] | Permeable, used for in vivo imaging[7] |
| Specificity for ROS | Detects superoxide (O₂⁻), hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and hypochlorite (OCl⁻), often peroxidase-dependent[3] | Primarily detects extracellular O₂⁻ in the presence of a peroxidase enhancer like HRP[6] | Highly sensitive to O₂⁻, but can also detect peroxynitrite (ONOO⁻) and other ROS/RNS[1][7][8] |
| Optimal pH | Alkaline (pH 8.5-9.5) | Alkaline | Near-neutral to alkaline |
| Common Enhancers | Horseradish peroxidase (HRP), Myeloperoxidase (MPO)[3] | Horseradish peroxidase (HRP)[6] | Orthovanadate, HRP (though HRP may reduce specificity)[8] |
| Known Interferences | Hemoglobin, iron-containing compounds, strong oxidants (e.g., bleach) can cause false positives.[9][10][11] | Less susceptible to intracellular interferents due to membrane impermeability. | Can be prone to artifactual SOD-inhibitable chemiluminescence in the presence of peroxidase and H₂O₂.[1] |
| Limit of Detection (LOD) | Dependent on assay conditions; can be in the low micromolar to nanomolar range with enhancement. | Can detect O₂⁻ from as few as 250 neutrophils.[6] | Generally considered the most sensitive of the three for superoxide detection.[2] |
Experimental Protocols
Accurate and reproducible measurements require carefully designed experimental protocols that account for the specific probe, biological matrix, and target ROS.
General Protocol for ROS Detection in Neutrophil Suspensions
This protocol provides a general framework for measuring ROS production (oxidative burst) in neutrophils, a common application for these probes.
a. Reagent Preparation:
-
Hanks' Balanced Salt Solution (HBSS): Prepare with and without Ca²⁺ and Mg²⁺.
-
Chemiluminescent Probe Stock Solution:
-
Luminol: Dissolve in a small amount of DMSO and dilute to the final working concentration in HBSS or a suitable buffer. A typical stock concentration is 10 mM.
-
Isoluminol: Prepare similarly to luminol.
-
L-012: Dissolve in water or DMSO to create a stock solution (e.g., 10 mM).[7]
-
-
Enhancer Solution (if required): Prepare Horseradish Peroxidase (HRP) in HBSS at a suitable stock concentration (e.g., 1 mg/mL).
-
Stimulant: Prepare a stock solution of Phorbol 12-myristate 13-acetate (PMA) in DMSO (e.g., 1 mg/mL).
-
Control Reagents: Superoxide dismutase (SOD) to quench superoxide-dependent chemiluminescence and Catalase to quench H₂O₂.
b. Neutrophil Isolation:
-
Isolate neutrophils from fresh heparinized whole blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation to remove red blood cells.[3]
-
Perform hypotonic lysis to remove any remaining red blood cells.[3]
-
Wash the neutrophil pellet with HBSS (without Ca²⁺/Mg²⁺) and resuspend in HBSS (with Ca²⁺/Mg²⁺) at a concentration of 1 x 10⁶ cells/mL.
c. Chemiluminescence Measurement:
-
Pipette 100 µL of the neutrophil suspension into the wells of a white 96-well microplate.
-
Add the chemiluminescent probe to a final concentration (e.g., 10-100 µM for Luminol/Isoluminol, 10-50 µM for L-012).
-
Add the enhancer (e.g., HRP) if required by the specific probe.
-
For control wells, add SOD or Catalase.
-
Place the plate in a luminometer and measure the baseline chemiluminescence for 5-10 minutes.
-
Add the stimulant (e.g., PMA, final concentration 100 ng/mL) to initiate the oxidative burst.
-
Immediately begin kinetic measurement of chemiluminescence over 60-120 minutes at 37°C.[12][13]
d. Data Analysis:
-
Plot the relative light units (RLU) over time.
-
Calculate the area under the curve (AUC) or the peak chemiluminescence to quantify the total ROS production.
-
Compare the results from stimulated, unstimulated, and control (SOD/Catalase) wells.
Protocol for H₂O₂ Detection in Cell Culture Media
This protocol is adapted for measuring H₂O₂ released from adherent cells into the surrounding medium.
a. Reagent Preparation:
-
Luminol/HRP Solution: Prepare a working solution containing Luminol (e.g., 50 µM) and HRP (e.g., 0.2 U/mL) in a suitable buffer (e.g., PBS).[14][15]
-
Catalase Control: Prepare a high-activity solution of catalase in PBS.
-
Standard Curve: Prepare a series of H₂O₂ standards of known concentrations in the same cell culture medium.
b. Measurement Procedure:
-
Culture adherent cells in a 96-well plate until they reach the desired confluency.
-
Replace the culture medium with fresh medium containing the treatment/stimulant of interest.
-
At the desired time points, collect aliquots of the cell culture supernatant.
-
In a separate white 96-well plate, add the collected supernatant.
-
To initiate the chemiluminescent reaction, add the Luminol/HRP working solution to each well.
-
Immediately measure the luminescence using a plate reader.
-
To confirm the signal is from H₂O₂, treat parallel samples with catalase before adding the Luminol/HRP solution and observe the quenching of the signal.
c. Data Analysis:
-
Construct a standard curve by plotting the luminescence intensity versus the H₂O₂ concentration.
-
Use the standard curve to determine the concentration of H₂O₂ in the unknown samples.
Mitigating Matrix Effects in Plasma or Serum
Biological fluids like plasma and serum contain numerous components that can interfere with chemiluminescent assays.
-
Hemoglobin Interference: Hemoglobin from hemolyzed samples can act as a peroxidase, leading to false-positive signals with luminol-based assays.[9] It is crucial to use non-hemolyzed samples.
-
Sample Dilution: Diluting the plasma or serum sample (e.g., 1:10 or 1:100) in the assay buffer can reduce the concentration of interfering substances to a level where they no longer significantly affect the assay.[16]
-
Matrix-Matched Calibration: Whenever possible, prepare the standard curve in a matrix that closely resembles the sample matrix (e.g., using plasma from a healthy donor pool for the standards).[16]
Visualizing Key Pathways and Workflows
Experimental Workflow for Probe Evaluation
The following workflow outlines the key steps in evaluating a new chemiluminescent probe like this compound.
References
- 1. On the use of L-012, a luminol-based chemiluminescent probe, for detecting superoxide and identifying inhibitors of NADPH oxidase: A re-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new sensitive chemiluminescence probe, L-012, for measuring the production of superoxide anion by cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Luminol-amplified chemiluminescence detects mainly superoxide anion produced by human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Isoluminol-enhanced chemiluminescence: a sensitive method to study the release of superoxide anion from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L 012 sodium salt | Bioluminescent Substrates: R&D Systems [rndsystems.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Interference with Luminol [vacutaineradditives.com]
- 11. dl.astm.org [dl.astm.org]
- 12. pubcompare.ai [pubcompare.ai]
- 13. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 14. A Highly Sensitive Chemiluminometric Assay for Real-Time Detection of Biological Hydrogen Peroxide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Quantitative Method to Measure Low Levels of ROS in Nonphagocytic Cells by Using a Chemiluminescent Imaging System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
A Comparative Guide: HRP vs. Alkaline Phosphatase for Chemiluminescent Assays Using 2,3-Dihydroxyterephthalohydrazide
For researchers, scientists, and drug development professionals seeking to employ 2,3-Dihydroxyterephthalohydrazide in chemiluminescent assays, a critical choice lies in the selection of the appropriate enzyme conjugate. This guide provides a detailed comparison of Horseradish Peroxidase (HRP) and Alkaline Phosphatase (AP), offering experimental insights and data to inform your decision-making process.
Based on the fundamental enzymatic activities and substrate specificities, this guide will demonstrate that Horseradish Peroxidase is the suitable enzymatic partner for this compound-based chemiluminescence, while Alkaline Phosphatase is not.
Executive Summary
This compound, a luminol analog, is a substrate for peroxidase enzymes. Horseradish Peroxidase (HRP) catalyzes the oxidation of this compound in the presence of an oxidant, leading to a light-emitting reaction. In contrast, Alkaline Phosphatase (AP) is a hydrolase enzyme that catalyzes the removal of phosphate groups from substrates. As this compound lacks a phosphate group, it is not a substrate for AP, and therefore, no chemiluminescent reaction is expected.
Enzyme Suitability and Performance Characteristics
The following table summarizes the key differences between HRP and AP in the context of their application with this compound.
| Feature | Horseradish Peroxidase (HRP) | Alkaline Phosphatase (AP) |
| Enzyme Class | Oxidoreductase | Hydrolase |
| Reaction with this compound | Catalyzes oxidation, leading to chemiluminescence. | No direct reaction; not a substrate. |
| Required Co-substrate | Oxidizing agent (e.g., hydrogen peroxide) | None for substrate binding, but requires a phosphate-containing substrate for catalysis. |
| Suitability for this compound Assays | Suitable | Not Suitable |
| Signal Generation Principle | Enzymatic oxidation of the hydrazide leading to an excited state that emits light upon decay. | Enzymatic dephosphorylation of a substrate, which then becomes unstable and luminesces. |
Signaling Pathways and Experimental Workflow
Horseradish Peroxidase (HRP) Signaling Pathway
The chemiluminescent reaction catalyzed by HRP with this compound is a multi-step process. In the presence of hydrogen peroxide, HRP is oxidized to a higher-energy intermediate state. This activated HRP then oxidizes the this compound, which, upon further reaction and decay, releases energy in the form of light.
Caption: HRP-mediated chemiluminescence with this compound.
Alkaline Phosphatase (AP) Signaling Pathway (Hypothetical Non-reaction)
Alkaline Phosphatase functions by hydrolyzing phosphate esters. Since this compound does not contain a phosphate group, AP cannot catalyze a reaction that would lead to chemiluminescence.
Caption: Inability of Alkaline Phosphatase to react with this compound.
Experimental Workflow for a Chemiluminescent Assay
The following diagram illustrates a typical workflow for an enzyme-linked immunosorbent assay (ELISA) utilizing HRP and a chemiluminescent substrate like this compound.
Caption: A standard workflow for a chemiluminescent ELISA using an HRP conjugate.
Experimental Protocols
Protocol for HRP-based Chemiluminescent Assay
This protocol provides a general framework for a chemiluminescent ELISA using an HRP-conjugated antibody and this compound.
Materials:
-
Microplate coated with antigen
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)
-
Primary antibody specific to the antigen
-
HRP-conjugated secondary antibody
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Chemiluminescent substrate solution:
-
This compound solution (concentration to be optimized)
-
Hydrogen peroxide solution (concentration to be optimized)
-
Substrate buffer (e.g., Tris or PBS, pH 8.0-8.5)
-
-
Luminometer
Procedure:
-
Antigen Coating: Coat a 96-well microplate with the target antigen and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the wash step.
-
Primary Antibody Incubation: Add the primary antibody diluted in blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Preparation: Prepare the chemiluminescent working solution by mixing the this compound solution and hydrogen peroxide in the substrate buffer immediately before use.
-
Signal Generation: Add the chemiluminescent working solution to each well.
-
Detection: Immediately measure the light output using a luminometer.
Rationale for the Inapplicability of Alkaline Phosphatase
Alkaline Phosphatase is a highly efficient enzyme for chemiluminescent assays when paired with an appropriate substrate, such as a phosphorylated 1,2-dioxetane derivative. The enzymatic dephosphorylation of these substrates renders them unstable, leading to their decomposition and the emission of light.
However, the chemical structure of this compound does not feature a phosphate group. Consequently, it cannot serve as a substrate for AP. The addition of an AP-conjugate to an assay system with this compound as the intended substrate would not result in an enzymatic reaction and, therefore, no chemiluminescence would be generated.
Conclusion
For chemiluminescent assays involving this compound, Horseradish Peroxidase is the enzyme of choice. Its peroxidase activity is essential to catalyze the light-producing oxidation of this phthalhydrazide derivative. Alkaline Phosphatase, due to its specific requirement for phosphate-containing substrates, is not a viable option for this particular chemiluminescent probe. Researchers and professionals in drug development should therefore exclusively utilize HRP-based detection systems when working with this compound to ensure reliable and accurate results.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
